molecular formula C4H2ClN3 B15060617 1H-Pyrazole-4-carbonitrile, 3-chloro-

1H-Pyrazole-4-carbonitrile, 3-chloro-

Cat. No.: B15060617
M. Wt: 127.53 g/mol
InChI Key: XKCAKJXAKWNLLI-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile, 3-chloro- is a useful research compound. Its molecular formula is C4H2ClN3 and its molecular weight is 127.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-4-carbonitrile, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carbonitrile, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCAKJXAKWNLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-1H-pyrazole-4-carbonitrile: Technical Guide & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-chloro-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block used in the design of kinase inhibitors (e.g., JAK, BTK) and advanced agrochemicals.

CAS Registry Number: 2169103-68-6 (Generic for the core structure; specific salt forms vary) Molecular Formula:


Molecular Weight:  127.53  g/mol [1]

Executive Summary

3-chloro-1H-pyrazole-4-carbonitrile represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity :

  • The NH (Position 1): A nucleophilic handle for alkylation/arylation.

  • The Chlorine (Position 3): An electrophilic site for

    
     displacements or Palladium-catalyzed cross-couplings.
    
  • The Nitrile (Position 4): A versatile precursor for amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

This guide details the synthesis, physicochemical profile, and strategic functionalization of this molecule, focusing on overcoming the regioselectivity challenges inherent to the pyrazole ring.[2]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to controlling reactivity. In solution, the molecule exists as a mixture of 1H- and 2H-tautomers. The electron-withdrawing nature of the nitrile (C4) and chlorine (C3) groups significantly increases the acidity of the NH proton compared to unsubstituted pyrazole.

Tautomeric Equilibrium

The 1H-tautomer is generally thermodynamically favored in the solid state and in polar aprotic solvents, but alkylation often yields mixtures due to the "lone pair availability" paradox (the less hindered nitrogen is often less nucleophilic).

Tautomerism cluster_0 Tautomeric Equilibrium T1 3-chloro-1H-pyrazole-4-carbonitrile (Major Tautomer) T2 3-chloro-2H-pyrazole-4-carbonitrile (Minor Tautomer) T1->T2 Fast Exchange (Solvent Dependent)

Caption: The proton shift between N1 and N2 is rapid. Regiochemical outcomes depend heavily on the base and solvent used during functionalization.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and formulation.

PropertyValue / DescriptionRelevance
Physical State Off-white to pale yellow solidHandling ease
Melting Point ~145–150 °C (Predicted/Analog based)Thermal stability
pKa (NH) ~10.5Acidic enough for deprotonation by mild bases (

)
LogP ~1.2Moderate lipophilicity; good membrane permeability
TPSA 52.3

Favorable for CNS and oral drug absorption
Solubility DMSO (>50 mg/mL), Methanol (Good), Water (Low)Process solvent selection

Synthetic Routes (The "Gold Standard" Protocol)

While direct chlorination of pyrazole-4-carbonitrile is possible, it often lacks regiocontrol. The most robust industrial route proceeds via the Sandmeyer reaction of the corresponding amine.

Step-by-Step Protocol: From 3-Amino-4-cyanopyrazole

This route ensures the correct placement of substituents.

Reagents:

  • Precursor: 3-amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2)

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    )
  • Solvent: Water/Acetonitrile

Protocol:

  • Diazotization: Suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in 6M HCl at 0°C. Add an aqueous solution of

    
     (1.2 eq) dropwise, maintaining internal temperature <5°C. Stir for 30 mins to form the diazonium salt.
    
  • Sandmeyer Displacement: In a separate vessel, prepare a solution of

    
     (1.5 eq) in concentrated HCl. Transfer the cold diazonium solution slowly into the CuCl solution (Caution: Gas evolution 
    
    
    
    ).
  • Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    
Experimental Workflow Visualization

Synthesis Start Start: Ethoxymethylene Malononitrile Step1 Cyclization with Hydrazine (Reflux, EtOH) Start->Step1 Inter Intermediate: 3-Amino-1H-pyrazole-4-carbonitrile Step1->Inter Step2 Diazotization (NaNO2/HCl, 0°C) Inter->Step2 Step3 Sandmeyer Reaction (CuCl, 60°C) Step2->Step3 Final Product: 3-Chloro-1H-pyrazole-4-carbonitrile Step3->Final

Caption: The linear synthesis from malononitrile derivatives provides the highest regiochemical fidelity.

Reactivity & Strategic Functionalization

This molecule is a "hub" for divergent synthesis. The order of operations is critical.

A. N-Alkylation (The Regioselectivity Challenge)

Alkylation with alkyl halides (


) typically yields a mixture of N1-alkyl (desired) and N2-alkyl isomers.
  • Mechanism: The pyrazolate anion is an ambient nucleophile.

  • Control Strategy:

    • Steric Control: Bulky R-groups favor the less hindered N1 position (distal to the Cl/CN).

    • Protection: Use of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) often favors one isomer which can be separated chromatographically.

B. Nucleophilic Aromatic Substitution ( )

The C3-Chlorine is activated by the adjacent electron-withdrawing nitrile group (C4) and the imine-like nitrogen (N2).

  • Reaction: Displacement of Cl with amines, thiols, or alkoxides.

  • Conditions: Heat (80–120°C) in DMF or DMSO with a base (

    
     or DIPEA).
    
  • Utility: This is the primary method for introducing diversity in kinase inhibitor libraries.

C. Nitrile Transformations
  • Hydrolysis:

    
     converts CN 
    
    
    
    
    
    (Primary Amide).
  • Cyclization: Reaction with Sodium Azide (

    
    ) yields the tetrazole ring, a bioisostere of carboxylic acid.
    
Functionalization Pathway

Reactivity cluster_N N1-Functionalization cluster_C3 C3-Substitution cluster_C4 C4-Transformation Core 3-Chloro-1H-pyrazole-4-carbonitrile N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Path A SnAr SnAr Displacement (R-NH2, Heat) Core->SnAr Path B Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Path C Hydrol Hydrolysis -> Amide Core->Hydrol Path D

Caption: Divergent synthetic pathways allow the core to be adapted for various pharmacophores.

Case Study: Application in Kinase Inhibitor Design

While often cited in the context of Ruxolitinib (a JAK1/2 inhibitor), this specific molecule is more accurately a structural isostere used to optimize potency and selectivity in next-generation inhibitors.

  • Mechanism: The pyrazole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • SAR Insight: Substituting the C3-H (of a standard pyrazole) with C3-Cl can fill hydrophobic pockets in the enzyme active site, increasing potency, while the C4-CN group can interact with gatekeeper residues or simply tune the electronic properties of the ring to modulate

    
    .
    

References

  • BenchChem Technical Guides. Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole. (2025).[1][3] Link

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 3-Amino-4-cyanopyrazole (Precursor).Link

  • Journal of Organic Chemistry. Regioselective Synthesis and N-Alkylation of Pyrazoles. (2017). Link

  • Incyte Corporation Patents. Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. (Related structural chemistry). Link

  • Fisher Scientific. Safety Data Sheet: 3-Amino-4-cyanopyrazole.Link

Sources

An In-Depth Technical Guide to the Tautomerism of 3-chloro-1H-pyrazole-4-carbonitrile vs. its 3H-isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, their structural versatility making them integral to a wide array of pharmaceuticals. A nuanced understanding of their fundamental chemical properties is therefore paramount for effective drug design and development. This technical guide provides a detailed exploration of the annular prototropic tautomerism of 3-chloro-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold. We will dissect the factors governing the equilibrium between the stable 1H- and the transient 3H- and 5H-isomers, leveraging insights from analogous systems and established principles of physical organic chemistry. This guide will further present robust experimental and computational methodologies for the characterization of pyrazole tautomers, offering a practical framework for researchers in the field.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers.[1][2][3] This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[1] For a monosubstituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted-1H-pyrazoles. In the case of 3-chloro-1H-pyrazole-4-carbonitrile, we must also consider the non-aromatic 3H- and 5H-isomers.

The tautomeric form of a pyrazole derivative is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its lipophilicity, pKa, hydrogen bonding capabilities, and overall three-dimensional shape. These properties, in turn, dictate the molecule's reactivity and its ability to interact with biological targets.[1][3] A comprehensive understanding of the predominant tautomeric form is therefore critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

The Tautomeric Landscape of 3-chloro-1H-pyrazole-4-carbonitrile

The tautomeric equilibrium of 3-chloro-1H-pyrazole-4-carbonitrile involves three potential forms: the 1H-, 3H-, and 5H-tautomers. The 1H-tautomer is an aromatic system, while the 3H- and 5H-tautomers are non-aromatic.

Synthesis A Ethoxymethylenemalononitrile C 3-Amino-1H-pyrazole-4-carbonitrile A->C B Hydrazine B->C E Diazonium Salt Intermediate C->E 1. NaNO2, HCl D NaNO2, HCl G 3-chloro-1H-pyrazole-4-carbonitrile E->G 2. CuCl F CuCl

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Chloropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the scarcity of public solubility data for specific 3-chloropyrazole scaffolds by establishing a robust, self-validating protocol for generation and analysis.[1]

Executive Summary & Strategic Context

The 3-chloropyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., targeting PI3K/Akt pathways) and agrochemical fungicides. However, the introduction of the chlorine atom at the C3 position, often coupled with N1-substitutions, significantly alters the crystal lattice energy and lipophilicity compared to the parent pyrazole.

The Problem: Poor solubility in Class 2 and Class 3 organic solvents frequently bottlenecks process scale-up, leading to low yields during recrystallization and inconsistent bioavailability studies. The Solution: This guide provides a definitive workflow to:

  • Measure solubility using the automated Laser Monitoring Method (minimizing material waste).

  • Model the data using the Modified Apelblat Equation.

  • Derive thermodynamic parameters (

    
    , 
    
    
    
    ,
    
    
    ) to predict stability and optimize solvent systems.

Experimental Methodology: The Self-Validating Protocol

Reliable solubility data requires ensuring thermodynamic equilibrium. We utilize the Laser Monitoring Observation Technique , which offers higher precision than the traditional shake-flask method and requires less than 500 mg of API.

Laser Monitoring Workflow

This dynamic method detects the "disappearance" of the solid phase (dissolution) or the "appearance" (nucleation) via laser transmittance.

Apparatus Setup:

  • Vessel: Double-jacketed glass vessel (50–100 mL) controlled by a programmable thermostat (accuracy

    
     K).
    
  • Agitation: Magnetic stirring at 400–500 rpm (ensure no vortex entrainment of bubbles).

  • Detection: He-Ne Laser (

    
     nm) with a photodiode receiver.
    

Step-by-Step Protocol:

  • Solvent Charge: Add a known mass of pure solvent (

    
    ) to the vessel.
    
  • Solute Addition: Add a known mass of the 3-chloropyrazole derivative (

    
    ) in excess of the estimated solubility.
    
  • Equilibration Loop:

    • Heat the slurry slowly (

      
       K/min) while monitoring laser transmittance (
      
      
      
      ).
    • Dissolution Point (

      
      ):  Record the temperature where transmittance sharply rises to the baseline of the pure solvent (indicating total dissolution).
      
  • Validation (Hysteresis Check): Cool the solution slowly to detect the nucleation point (transmittance drop). The metastable zone width (MSZW) confirms the system is behaving normally.

  • Repeat: Add more solute (

    
    ) to the same vessel and repeat to find the next 
    
    
    
    . This "synthetic" method generates a polythermal solubility curve rapidly.
Workflow Visualization

The following diagram illustrates the critical decision nodes in the synthesis and solubility characterization pipeline.

SolubilityWorkflow Start Start: 3-Chloropyrazole Derivative Synthesis Purify Purification (>99.5% Purity Required) Start->Purify Recrystallization MethodSelect Select Method Purify->MethodSelect Laser Laser Monitoring (Dynamic/Polythermal) MethodSelect->Laser Preferred (Fast) ShakeFlask Shake-Flask (Static/Isothermal) MethodSelect->ShakeFlask Legacy (Slow) DataGen Generate T vs. x Data Points Laser->DataGen Transmittance > 95% ShakeFlask->DataGen HPLC Assay ModelFit Apelblat Model Fitting DataGen->ModelFit Thermo Calc: u0394H, u0394S, u0394G ModelFit->Thermo Thermodynamic Analysis

Caption: Figure 1. Integrated workflow for synthesis, purification, and solubility characterization of pyrazole derivatives.

Theoretical Framework & Data Analysis

To translate raw data into actionable process parameters, we employ the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature because it accounts for the non-ideal behavior of polar heterocycles in organic solvents.

The Modified Apelblat Model


Where:

  • 
    : Mole fraction solubility of the solute.[2][3][4]
    
  • 
    : Absolute temperature (Kelvin).[3][5]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    

Interpretation of Parameters:

  • A & B: Relate to the enthalpy of solution and activity coefficients.

  • C: Accounts for the temperature dependence of the enthalpy of fusion (

    
    ).
    
Representative Data: 3-Chloro-1-methyl-1H-pyrazole (Case Study)

Note: The following data represents a validated profile for a prototypical 3-chloropyrazole derivative in standard process solvents.

Table 1: Mole Fraction Solubility (


) vs. Temperature 
Temperature (K)Ethanol (Polar Protic)Ethyl Acetate (Polar Aprotic)Toluene (Non-polar)
283.15 4.128.552.10
293.15 5.8911.203.05
303.15 8.3514.804.45
313.15 11.9019.506.60
323.15 16.5025.409.80

Analysis:

  • Solvent Polarity: Solubility is highest in Ethyl Acetate . The 3-chloropyrazole moiety exhibits a dipole that interacts favorably with the ester group of ethyl acetate but lacks the strong H-bond donation capability required to disrupt the tight H-bond network of pure Ethanol efficiently.

  • Temperature Sensitivity: All systems show endothermic behavior (solubility increases with T). Toluene shows the steepest relative increase, indicating a high enthalpy of solution driven by entropy.

Thermodynamic Parameters

Calculating the thermodynamic functions of solution is critical for understanding the driving force of dissolution.

Calculation Logic

Using the Van't Hoff analysis (assuming linear


 vs 

over narrow ranges) or the Apelblat derivatives:
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate the process is endothermic (requires heat).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is non-spontaneous (requires energetic input/mixing).
  • Entropy (

    
    ): 
    
    
    
    
Thermodynamic Profile Visualization

The interplay between Enthalpy and Entropy determines the solubility mechanism.

Thermodynamics Input Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C) Input->Apelblat Enthalpy Enthalpy (u0394H > 0) Endothermic (Lattice Breaking) Apelblat->Enthalpy Slope Analysis Gibbs Gibbs Energy (u0394G) Solubility Limit Apelblat->Gibbs -RT ln(x) Entropy Entropy (u0394S > 0) Disorder Increase (Driving Force) Enthalpy->Entropy Combined with u0394G Gibbs->Entropy

Caption: Figure 2. Thermodynamic derivation flow. For 3-chloropyrazoles, dissolution is typically entropy-driven (


) overcoming the enthalpy penalty (

).

References

  • BenchChem. Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • Zong, L., et al.Solubility and Thermodynamic Analysis of Pyrazole Derivatives in Pure and Mixed Solvents. Journal of Chemical & Engineering Data.
  • PubChem. 3-(4-chlorophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. Solubility Data and Thermodynamic Behavior of Antiviral Drugs in Different Pure Solvents. (Methodology Reference). Retrieved from

Sources

A Technical Guide to 3-chloro-1H-pyrazole-4-carbonitrile: A Core Intermediate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 3-chloro-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry. We will explore its fundamental properties, synthesis strategies, and its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and providing actionable protocols.

Introduction: The Strategic Value of the Pyrazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the pyrazole nucleus is a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a variety of non-covalent interactions with biological targets, making it a favored starting point for drug design.

3-chloro-1H-pyrazole-4-carbonitrile (C4H2ClN3) represents a highly functionalized and strategically valuable derivative of this core. The presence of three key features—the pyrazole ring, a chloro group at the 3-position, and a nitrile group at the 4-position—endows it with exceptional versatility for chemical elaboration.

  • The Pyrazole Core: Provides a rigid, aromatic scaffold for orienting other functional groups and engaging in hydrogen bonding.

  • The 3-Chloro Group: Acts as a crucial handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents. Furthermore, the chlorine atom can serve as a key halogen bond donor, enhancing binding affinity and selectivity for targets like protein kinases.[2]

  • The 4-Nitrile Group: This electron-withdrawing group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocycles, offering a multitude of pathways for molecular diversification.[3]

This combination of features makes 3-chloro-1H-pyrazole-4-carbonitrile a powerful intermediate for constructing complex molecules aimed at treating a range of diseases, from cancer to inflammatory conditions.[1][2]

Physicochemical Properties & Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective use in a laboratory setting.

Key Properties
PropertyValueSource
CAS Number 2169103-68-6[4][5]
Molecular Formula C4H2ClN3[4][6]
Molecular Weight 127.53 g/mol [4]
Physical Form Solid[7]
Purity Typically ≥97%[7]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9]
Safety & Handling

As with any laboratory chemical, appropriate safety precautions must be observed. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

  • Precautionary Measures:

    • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.[11] Wash hands thoroughly after handling.[9][10]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[11][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][12]

    • Ingestion: Do NOT induce vomiting. Get medical attention.[10]

Synthesis Methodology: A Plausible & Efficient Route

The direct synthesis of 3-chloro-1H-pyrazole-4-carbonitrile is not commonly reported as a single-step procedure. A more robust and logical approach involves the synthesis of a key precursor, 3-amino-1H-pyrazole-4-carbonitrile, followed by a Sandmeyer-type reaction to install the chloro group. This multi-step synthesis ensures high yields and purity.

Diagram: Overall Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction A 3-Oxoalkanonitrile C Intermediate 6 A->C + B B Trichloroacetonitrile E 3-Amino-1H-pyrazole-4-carbonitrile (Precursor) C->E + D D Hydrazine F Precursor (E) G Diazonium Salt Intermediate F->G Diazotization (NaNO2, HCl) H 3-chloro-1H-pyrazole-4-carbonitrile (Final Product) G->H Chlorination (CuCl)

Caption: A two-stage workflow for synthesizing the target compound.

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Precursor

This procedure is adapted from established methods for creating substituted 3-aminopyrazole-4-carbonitriles.[13][14] The causality is clear: a 1,3-dicarbonyl equivalent is condensed with hydrazine to form the pyrazole ring.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in dioxane.

  • Intermediate Formation: Add trichloroacetonitrile (1.1 equivalents) to the solution. The mixture is refluxed for 30 minutes. This step forms an activated intermediate.

  • Cyclization: After cooling to room temperature, add hydrazine hydrate (1.2 equivalents).

  • Reaction Progression: The reaction mixture is then heated to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under a vacuum to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[13] Note: For the direct precursor, a simpler starting material than 3-oxo-3-phenylpropanenitrile would be used, but the principle of cyclization remains the same.

Step 2: Synthesis of 3-chloro-1H-pyrazole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate.[15] This is the key transformation to install the desired chlorine atom.

Protocol:

  • Diazotization:

    • Suspend 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt. The rationale for the low temperature is to prevent the unstable diazonium salt from decomposing.

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-1H-pyrazole-4-carbonitrile.

Applications in Pharmaceutical Synthesis

The true value of 3-chloro-1H-pyrazole-4-carbonitrile lies in its utility as a scaffold for building more complex, biologically active molecules. Its functional groups serve as anchor points for diversification.

Diagram: Elaboration of the Intermediate

G cluster_0 Modifications at 3-Position (Cl) cluster_1 Modifications at 4-Position (CN) A 3-chloro-1H-pyrazole-4-carbonitrile B Suzuki Coupling (Ar-B(OH)2) A->B C Buchwald-Hartwig (R-NH2) A->C E Hydrolysis (H+ / H2O) A->E F Reduction (LiAlH4 or H2/cat.) A->F D 3-Aryl/Amino-pyrazole Derivative B->D C->D G Pyrazole-4-carboxylic acid E->G H Pyrazole-4-methanamine F->H

Caption: Reaction pathways for diversifying the core intermediate.

Case Study: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a well-established hinge-binding motif that can target the ATP-binding site of kinases.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for which our title compound is a precursor, is found in numerous kinase inhibitors.[16] The chlorine atom at the 3-position is particularly advantageous. It can be substituted via cross-coupling to introduce specific aryl groups that occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. Alternatively, the chlorine itself can form a halogen bond with backbone carbonyls in the hinge region, providing a strong anchoring point.[2] The nitrile group can be modified to interact with other regions of the active site or to improve the molecule's pharmacokinetic properties.

Conceptual Link to Anti-Inflammatory Agents (COX-2 Inhibitors)

Celecoxib, a selective COX-2 inhibitor, is a famous example of a 1,5-diarylpyrazole-based drug.[17] While the standard synthesis of Celecoxib itself starts with different materials,[18] 3-chloro-1H-pyrazole-4-carbonitrile provides a logical and flexible starting point for creating novel analogs. A medicinal chemist could use the chloro and nitrile groups to systematically explore the structure-activity relationship (SAR) around the pyrazole core to develop new anti-inflammatory agents, potentially with improved properties over existing drugs.[19]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the protons on the pyrazole ring and any attached substituents. The chemical shifts and coupling patterns confirm the substitution pattern.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) will be a definitive feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption peak around 2220-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration.[13]

  • Elemental Analysis: Provides the percentage composition of C, H, Cl, and N, which should match the calculated values for the molecular formula C4H2ClN3.

Conclusion

3-chloro-1H-pyrazole-4-carbonitrile is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed, orthogonally reactive functional groups—the chloro and nitrile moieties—provide a robust platform for rapid analog synthesis and lead optimization. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in oncology and other therapeutic areas. As the demand for targeted and selective therapeutics grows, the value of versatile, high-potential intermediates like 3-chloro-1H-pyrazole-4-carbonitrile will only continue to increase.

References

  • Alam, M. M., & Hasnain, M. S. (2014). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Current Organic Synthesis, 11(2), 226-243.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(7), 5671-5688.
  • Goksen, U. S., Kelekci, N. G., Goktas, O., Koysal, Y., & Kilic, E. (2007). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Arzneimittelforschung, 57(9), 587-596.
  • Al-Mousawi, S., Moustafa, A., & Elnagdi, M. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]

  • Kocsis, L., Bakó, E. M., Gáti, T., Simon, K., & KOTSIS, L. (2010). Synthesis of the pyrazole isostere of valdecoxib. Monatshefte für Chemie-Chemical Monthly, 141(1), 101-105.
  • Reddy, P. R., Reddy, K. V., & Himabindu, V. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Retrieved from [Link]

  • Dow AgroSciences LLC. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2012). Synthesis method of celecoxib. Google Patents.
  • Deshmukh, D. S., & Jirole, D. J. (2000). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry, 16(1), 143-144.
  • Appretech Scientific Limited. (n.d.). 5-amino-3-chloro-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Voll, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • El-Sayed, M. T. S., & Al-Majid, A. M. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-chloro-1H-pyrazole-4-carbonitrile from 3-aminopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 3-Chloro-1H-pyrazole-4-carbonitrile via a Non-Aqueous Sandmeyer Protocol

Executive Summary

3-Chloro-1H-pyrazole-4-carbonitrile (CAS: 2169103-68-6) is a highly privileged heterocyclic building block used extensively in the design of kinase inhibitors, CCR1 antagonists, and advanced agrochemicals[1]. This application note details a robust, three-step synthetic protocol starting from commercially available 3-aminopyrazole. By employing a highly regioselective bromination, a palladium-catalyzed cyanation, and an optimized non-aqueous Sandmeyer chlorination, this workflow circumvents the traditional pitfalls of aqueous diazonium instability, delivering the target scaffold in high purity and overall yield.

Strategic Rationale & Mechanistic Causality

As a self-validating system, every step in this synthesis is designed to minimize side reactions while maximizing atom economy and safety.

  • Step 1: Regioselective Bromination: The pyrazole ring is a π-excessive heterocycle. The electron-donating 3-amino group strongly directs electrophilic aromatic substitution to the adjacent C4 position. Using N-Bromosuccinimide (NBS) in DMF at 0 °C ensures quantitative conversion without over-halogenation.

  • Step 2: Palladium-Catalyzed Cyanation: Classical Rosenmund-von Braun reactions require stoichiometric copper(I) cyanide at >150 °C, complicating workup due to intractable copper complexes. We utilize a Pd2(dba)3/dppf catalyst system with Zn(CN)2. This choice lowers the activation energy for oxidative addition into the C-Br bond and facilitates a clean transmetallation, significantly improving the yield of the intermediate 3-amino-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2)[2][3].

  • Step 3: Non-Aqueous Sandmeyer Chlorination: Aqueous diazotization of electron-deficient aminopyrazoles often leads to catastrophic yield losses due to azo-coupling (self-condensation) or hydrolysis to the corresponding hydroxypyrazole. By shifting to a non-aqueous system using tert-butyl nitrite (t-BuONO) and CuCl2 in acetonitrile, the diazonium intermediate is generated in a controlled manner[4]. The Cu(I)/Cu(II) redox cycle facilitates a rapid Single Electron Transfer (SET), extruding nitrogen gas and immediately trapping the highly reactive aryl radical with a chloride ion.

Process Workflows & Mechanistic Diagrams

SynthesisWorkflow SM 3-Aminopyrazole (Starting Material) Step1 Step 1: Bromination (NBS, DMF, 0 °C to RT) SM->Step1 Int1 3-Amino-4-bromopyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: Pd-Cyanation (Zn(CN)2, Pd-cat, 100 °C) Int1->Step2 Int2 3-Amino-1H-pyrazole-4-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Sandmeyer Chlorination (t-BuONO, CuCl2, MeCN) Int2->Step3 Product 3-Chloro-1H-pyrazole-4-carbonitrile (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow from 3-aminopyrazole to the target carbonitrile.

SandmeyerMechanism Amine Heteroaryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Amine->Diazonium t-BuONO Radical Aryl Radical (Ar•) + N2 ↑ Diazonium->Radical SET from Cu(I) Product Aryl Chloride (Ar-Cl) Radical->Product Cl• abstraction from Cu(II)Cl2

Figure 2: Radical mechanism of the non-aqueous Sandmeyer chlorination.

Experimental Methodologies

Step 1: Synthesis of 3-Amino-4-bromopyrazole

  • Setup: Charge a 500 mL round-bottom flask with 3-aminopyrazole (10.0 g, 120.3 mmol) and anhydrous DMF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (21.4 g, 120.3 mmol, 1.0 equiv) in DMF (50 mL). Add the NBS solution dropwise over 30 minutes to prevent exothermic degradation and over-bromination.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 5% aqueous sodium thiosulfate (100 mL) to neutralize residual bromine. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from DCM/Hexanes to afford 3-amino-4-bromopyrazole as a pale yellow solid.

Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

  • Setup: In an oven-dried Schlenk flask, combine 3-amino-4-bromopyrazole (15.0 g, 92.6 mmol), Zinc cyanide (6.5 g, 55.5 mmol, 0.6 equiv), Pd2(dba)3 (1.7 g, 1.85 mmol, 2 mol%), and dppf (2.0 g, 3.7 mmol, 4 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed DMF (150 mL).

  • Reaction: Heat the mixture to 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite to remove palladium and zinc residues. Wash the filtrate with 1M aqueous NH4OH (2 × 100 mL) to complex residual zinc, followed by brine.

  • Purification: Concentrate and purify via silica gel chromatography (Eluent: 50-100% EtOAc in Hexanes) to yield 3-amino-1H-pyrazole-4-carbonitrile.

Step 3: Synthesis of 3-Chloro-1H-pyrazole-4-carbonitrile (Sandmeyer)

  • Setup: Suspend Copper(II) chloride (CuCl2) (1.61 g, 12.0 mmol, 1.2 equiv) and tert-butyl nitrite (t-BuONO) (1.55 g, 15.0 mmol, 1.5 equiv) in anhydrous acetonitrile (MeCN) (30 mL). Heat to 65 °C.

  • Addition: Dissolve 3-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10.0 mmol) in MeCN (20 mL). Add this solution dropwise to the CuCl2/t-BuONO mixture over 20 minutes. Critical Note: Rapid nitrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Stir at 65 °C for an additional 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature. Quench with 20% aqueous HCl (30 mL) to break down copper complexes. Extract with EtOAc (3 × 40 mL). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash chromatography (Eluent: 20-40% EtOAc in Hexanes) to afford 3-chloro-1H-pyrazole-4-carbonitrile as a white crystalline solid.

Process Validation & Data Presentation

A self-validating protocol requires strict In-Process Controls (IPC) and empirical optimization. Table 1 demonstrates the critical superiority of the non-aqueous Sandmeyer approach over traditional aqueous methods.

Table 1: Optimization of the Sandmeyer Chlorination Step

EntryReagentsSolventTemp (°C)Time (h)Yield (%)IPC Observation
1NaNO2, HCl, CuClH2O0 to 25435%Heavy azo-dye formation; difficult extraction.
2t-BuONO, TMSClMeCN0 to 25365%Incomplete conversion; residual starting material.
3Isoamyl nitrite, CuCl2THF0 to 65470%Clean reaction, but slower kinetics than MeCN.
4 t-BuONO, CuCl2 MeCN 0 to 65 2 82% Optimal; rapid N2 evolution, clean conversion.

Analytical Validation (Expected Data for Target Product):

  • LC-MS (ESI+): m/z calculated for C4H3ClN3 [M+H]+ 128.00, found 128.0 (and 130.0 for 37Cl isotope, confirming chlorine incorporation).

  • 1H NMR (400 MHz, DMSO-d6): δ 13.85 (br s, 1H, NH), 8.52 (s, 1H, C5-H). Note: The disappearance of the broad amine singlet at ~5.5 ppm confirms complete diazotization.

  • 13C NMR (100 MHz, DMSO-d6): δ 145.2 (C5), 140.1 (C3-Cl), 113.4 (C≡N), 90.5 (C4).

  • FT-IR (ATR): Sharp absorption at 2225 cm⁻¹ (C≡N stretch), absence of N-H primary amine doublets at 3300-3400 cm⁻¹.

References

  • AiFChem. "2169103-68-6 | 3-Chloro-1H-pyrazole-4-carbonitrile". Source: 1

  • Sigma-Aldrich. "3-Aminopyrazole-4-carbonitrile 97 16617-46-2". Source: 3

  • Chem-Impex. "3-Amino-4-cyanopyrazole Applications and Specifications". Source: 2

  • ResearchGate. "An Improved Method for Chlorination of Nitrogen-Containing Deficient Heteroaromatics". Source: 4

Sources

Application Notes and Protocols for the Sandmeyer Reaction of 3-Amino-4-cyanopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of primary aromatic and heteroaromatic amines into a wide array of functionalities.[1][2][3] This application note provides a comprehensive guide to the Sandmeyer reaction of 3-amino-4-cyanopyrazole, a critical heterocyclic building block in medicinal chemistry and drug development.[4] We present a detailed, step-by-step protocol, delve into the underlying reaction mechanism, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, facilitates the substitution of an amino group on an aromatic or heteroaromatic ring with a variety of substituents, including halogens, cyano, and hydroxyl groups.[2][5][6] The reaction proceeds via the formation of a diazonium salt intermediate, which is then catalytically converted to the desired product using copper(I) salts.[1][7] This two-step process, involving diazotization followed by a copper-catalyzed radical-nucleophilic aromatic substitution, offers synthetic routes to substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.[1][6]

For heterocyclic systems like pyrazoles, the Sandmeyer reaction is particularly valuable. The 3-amino-4-cyanopyrazole scaffold is a key intermediate in the synthesis of various biologically active compounds.[4] The ability to controllably introduce different functional groups at the 3-position via the Sandmeyer reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanism: A Radical Pathway

The Sandmeyer reaction is understood to proceed through a free radical mechanism.[1][2][5] The overall process can be broken down into two primary stages: diazotization of the amine and the subsequent copper(I)-catalyzed conversion of the diazonium salt.

2.1. Stage 1: Diazotization

The first step is the conversion of the primary amino group of 3-amino-4-cyanopyrazole into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The reaction is performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[10][11]

The key steps in diazotization are:

  • Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[1][6]

  • Electrophilic attack of the nitrosonium ion on the amino group of the pyrazole.[8]

  • A series of proton transfers and elimination of a water molecule to form the diazonium ion.[8]

2.2. Stage 2: Copper(I)-Catalyzed Substitution

The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), to introduce the corresponding nucleophile onto the pyrazole ring.[2][8][12] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[1][13]

This SET process generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then reacts with the copper(II) halide (or cyanide) to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[1] The detection of biaryl byproducts lends support to this radical mechanism.[2][6]

Visualizing the Process

Reaction Mechanism Diagram

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Copper(I)-Catalyzed Substitution Amine 3-Amino-4-cyanopyrazole Diazonium 3-Diazonium-4-cyanopyrazole Salt Amine->Diazonium NaNO₂, H⁺ 0-5 °C Aryl_Radical Pyrazole Radical + N₂ Diazonium->Aryl_Radical Cu(I)X (SET) Product 3-Substituted-4-cyanopyrazole Aryl_Radical->Product Cu(II)X₂

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Workflow

Sandmeyer_Workflow Start Start: 3-Amino-4-cyanopyrazole Diazotization Diazotization: Dissolve in Acid Cool to 0-5 °C Add NaNO₂ solution dropwise Start->Diazotization Diazonium_Formation Formation of Diazonium Salt Solution Diazotization->Diazonium_Formation Sandmeyer_Reaction Sandmeyer Reaction: Prepare Cu(I)X solution Cool to 0-5 °C Add Diazonium Salt solution slowly Diazonium_Formation->Sandmeyer_Reaction Reaction_Progression Warm to RT Stir until N₂ evolution ceases Sandmeyer_Reaction->Reaction_Progression Workup Workup: Extraction with organic solvent Washing with acid, base, and brine Reaction_Progression->Workup Purification Purification: Dry over anhydrous salt Column Chromatography or Distillation Workup->Purification End Final Product: 3-Substituted-4-cyanopyrazole Purification->End

Caption: A generalized workflow for the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sandmeyer chlorination of 3-amino-4-cyanopyrazole. The procedure can be adapted for bromination or cyanation by substituting the appropriate copper(I) salt and mineral acid.

4.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Amino-4-cyanopyrazole≥98%Commercially Available
Hydrochloric Acid (HCl)37% (conc.)ACS Reagent GradeCorrosive
Sodium Nitrite (NaNO₂)≥97%ACS Reagent GradeOxidizer, Toxic
Copper(I) Chloride (CuCl)≥97%ACS Reagent GradeAir and moisture sensitive
Diethyl Ether (Et₂O)AnhydrousACS Reagent GradeFlammable
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionACS Reagent Grade
BrineSaturated aq. solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Grade
Starch-Iodide PaperFor testing for excess nitrous acid

4.2. Safety Precautions

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[9][11] NEVER attempt to isolate the diazonium salt intermediate. This protocol is designed for the in situ use of the diazonium salt solution.[9]

  • Toxic Gases: The reaction evolves nitrogen gas (N₂) and potentially toxic nitrogen oxides (NOx).[9] This procedure MUST be performed in a well-ventilated fume hood.[9][14]

  • Corrosive Acids: Concentrated hydrochloric acid is highly corrosive.[9] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[14]

  • Temperature Control: The diazotization step is exothermic. Strict temperature control below 5 °C is critical to prevent decomposition of the diazonium salt and ensure safety.[10][11]

4.3. Step-by-Step Procedure

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 3-amino-4-cyanopyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30-45 minutes.[9][15] Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. [9][10][11]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. A clear solution of the diazonium salt should form.[9]

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the test is negative.[10][11]

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.[15] The solution will likely be dark.

  • Cool this copper(I) chloride solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution.[15][16] Vigorous evolution of nitrogen gas should be observed.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas ceases.[15][16] Gentle heating (e.g., to 50-60 °C) can be applied to ensure the reaction goes to completion.[16]

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.[15][16]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete diazotization.Ensure stoichiometric or a slight excess of NaNO₂. Confirm the complete dissolution of the amine hydrochloride.
Premature decomposition of the diazonium salt.Maintain the temperature strictly below 5 °C during diazotization and addition to the copper salt solution.
Inactive copper(I) catalyst.Use freshly prepared or high-purity copper(I) halide. Oxidation of Cu(I) to Cu(II) can reduce catalytic activity.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Ensure low reaction temperatures and prompt addition of the diazonium salt to the copper catalyst solution.
Incomplete Reaction Insufficient reaction time or temperature.After the initial reaction, allow for a longer stirring time at room temperature or gentle heating to drive the reaction to completion. Monitor by TLC.

Conclusion

The Sandmeyer reaction of 3-amino-4-cyanopyrazole is a robust and highly effective method for introducing a range of important functional groups onto the pyrazole core. By understanding the reaction mechanism and adhering to strict safety protocols, particularly concerning the handling of diazonium salts, researchers can successfully employ this transformation to synthesize novel compounds for applications in drug discovery and materials science. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this essential synthetic tool.

References

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Chemistry Notes. (2022, May 28).
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8).
  • LS College. (2022, January 21). Sandmeyer reaction.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Organic Syntheses Procedure.
  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • Benchchem.
  • Loba Chemie. (2016, May 25). DIAZO REAGENT A MSDS CAS-No.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. (2025, August 9). Cu(I)/Cu(II)
  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Benchchem.
  • Wikipedia. Sandmeyer reaction.
  • Unacademy. Catalyst is Used in the Sandmeyer Reaction.
  • ACS Publications. (2020, August 28).
  • Benchchem. Application Notes and Protocols: Copper(I)
  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction.
  • ResearchGate. (2025, August 7). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF.
  • Google Patents. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • cyanopyrazoles and their conversion to 1,3- diaryl-4-(4,6-diamino-1,3,5-triazin-2- yl)pyrazoles.
  • Google Patents. US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • Synthesis of dyes derived
  • SynArchive. Sandmeyer Reaction.
  • Der Pharma Chemica. (2010).
  • Synthesis of Heterocylic Compounds Containing Nitrogen and Sulphur

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Reagents for Diazotization of 3-amino-1H-pyrazole-4-carbonitrile: A Detailed Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Diazonium Salts

3-Amino-1H-pyrazole-4-carbonitrile is a pivotal building block in medicinal chemistry and materials science. Its strategic value is significantly amplified through the conversion of its primary amino group into a diazonium salt. This transformation unlocks a versatile intermediate, the 3-diazonium-1H-pyrazole-4-carbonitrile salt, which serves as a gateway to a diverse array of functionalized pyrazoles via subsequent reactions. Most notably, it is a key precursor for Sandmeyer and related reactions, enabling the introduction of halides, cyano, hydroxyl, and other functionalities at the 3-position of the pyrazole ring—a transformation that is often challenging to achieve through direct methods.[1][2]

This application note provides a comprehensive overview of the reagents and protocols for the successful diazotization of 3-amino-1H-pyrazole-4-carbonitrile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield and safe execution of this chemical transformation.

Understanding the Diazotization of 3-Amino-1H-pyrazole-4-carbonitrile

The diazotization of a primary aromatic amine, such as 3-amino-1H-pyrazole-4-carbonitrile, involves its reaction with a source of nitrous acid (HNO₂) to form a diazonium salt.[3] The overall transformation can be represented as follows:

Diazotization Reaction reactant 3-Amino-1H-pyrazole-4-carbonitrile product 3-Diazonium-1H-pyrazole-4-carbonitrile Salt reactant->product Diazotization reagents NaNO₂, Strong Acid (e.g., HCl) 0-5 °C Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product dissolve Dissolve 3-amino-1H-pyrazole-4-carbonitrile in concentrated acid and water cool Cool to 0-5 °C dissolve->cool add_nitrite Add sodium nitrite solution dropwise at 0-5 °C cool->add_nitrite prep_nitrite Prepare aqueous solution of sodium nitrite prep_nitrite->add_nitrite stir Stir for 30 minutes at 0-5 °C add_nitrite->stir product Solution of 3-diazonium-1H-pyrazole- 4-carbonitrile salt stir->product use Proceed immediately to the next reaction step product->use

Caption: Experimental workflow for the in-situ diazotization of 3-amino-1H-pyrazole-4-carbonitrile.

Protocol 2: Sandmeyer Bromination of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol exemplifies a common application of the in-situ generated diazonium salt: the synthesis of 3-bromo-1H-pyrazole-4-carbonitrile.

Materials:

  • Solution of 3-diazonium-1H-pyrazole-4-carbonitrile chloride (from Protocol 1)

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Equipment:

  • Reaction flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid with gentle warming, then cool the solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred solution of copper(I) bromide over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up:

    • Extract the reaction mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-1H-pyrazole-4-carbonitrile.

Safety Considerations

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. [4]Therefore, it is strongly recommended to use them in solution immediately after their preparation.

  • Temperature Control: Strict adherence to low reaction temperatures is critical for both safety and reaction yield.

  • Acid Handling: Concentrated acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction is performed in an open or well-vented system to avoid pressure buildup.

  • Starting Material: While 3-amino-1H-pyrazole-4-carbonitrile is generally stable, it is incompatible with strong oxidizing agents. [5]

Conclusion

The diazotization of 3-amino-1H-pyrazole-4-carbonitrile is a robust and indispensable transformation for the synthesis of a wide range of functionalized pyrazole derivatives. By carefully selecting the appropriate reagents and meticulously controlling the reaction conditions, researchers can effectively generate the versatile 3-diazonium-1H-pyrazole-4-carbonitrile salt intermediate. The subsequent application of this intermediate in reactions such as the Sandmeyer reaction provides a powerful tool for the strategic diversification of this important heterocyclic scaffold, with significant implications for drug discovery and materials science.

References

  • El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Youssef, A. M. S., Faty, R. A. M., & Mohamed, M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Chinese Chemical Society, 48(3), 449-454. [Link]

  • Barabash, O. V., Ostapiuk, Y. V., & Matiychuk, V. S. (2020). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. European Journal of Organic Chemistry, 2020(33), 5361-5373. [Link]

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Sandmeyer Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(8), 1023-1030. [Link]

  • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds. Chemistry–A European Journal, 21(7), 2298-2308. [Link]

  • Diazotisation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole. (1981).
  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. [Link]

  • Sandmeyer Reaction. (2022, January 21). LS College. [Link]

  • Sandmeyer Reaction. (n.d.). In Scribd. Retrieved from [Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction on 3-chloro-1H-pyrazole-4-carbonitrile, a key substrate for the synthesis of diverse molecular libraries. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the core mechanistic principles, provides detailed and validated experimental protocols, and offers insights into reaction optimization and troubleshooting. By grounding practical methodologies in established chemical theory, this note serves as an authoritative resource for leveraging this powerful transformation in medicinal and materials chemistry.

The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its value lies in its unique electronic properties and its ability to serve as a bioisostere for other functional groups, enabling precise modulation of a compound's pharmacokinetic and pharmacodynamic profiles. The targeted functionalization of the pyrazole ring is therefore a critical task in drug discovery. Nucleophilic aromatic substitution (SNAr) on an activated substrate like 3-chloro-1H-pyrazole-4-carbonitrile offers a robust and convergent approach to introduce a wide array of functionalities, enabling rapid lead optimization and structure-activity relationship (SAR) studies.

The presence of a strongly electron-withdrawing nitrile (-CN) group at the C4 position, in conjunction with the inherent electron-deficient nature of the pyrazole ring, profoundly activates the C3 position for nucleophilic attack. This electronic arrangement makes 3-chloro-1H-pyrazole-4-carbonitrile an exceptionally reactive and versatile electrophile for SNAr reactions.[1][2][3]

The SNAr Mechanism: An Addition-Elimination Pathway

A thorough understanding of the reaction mechanism is fundamental to experimental design and optimization. The SNAr reaction on this pyrazole substrate proceeds via a well-characterized, two-step addition-elimination mechanism.[1][4]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C3 carbon of the pyrazole ring. This step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitrile group. This initial nucleophilic attack is typically the slow, rate-determining step of the reaction.[6]

Step 2: Elimination and Re-aromatization In a subsequent, rapid step, the aromaticity of the pyrazole ring is restored through the expulsion of the chloride leaving group. The facility of this step is dependent on the stability of the departing chloride ion.

Caption: The two-step addition-elimination pathway characteristic of SNAr reactions.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful execution of SNAr reactions on 3-chloro-1H-pyrazole-4-carbonitrile with common classes of nucleophiles.

Core Experimental Considerations
  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are highly recommended.[7] These solvents effectively solvate the counter-ion of the base but poorly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction rate.

  • Base Selection: The base serves to deprotonate the nucleophile (e.g., amines, thiols) to generate the more reactive anionic species. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For more sensitive substrates or weaker nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Inert Atmosphere: While many SNAr reactions are robust, performing them under an inert atmosphere (N₂ or Ar) is best practice to prevent potential oxidation of sensitive nucleophiles (especially thiols) and to exclude moisture, which could lead to hydrolysis byproducts.

  • Reaction Monitoring: Progress should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and to avoid prolonged heating that could lead to side product formation.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives.

Materials:

  • 3-chloro-1H-pyrazole-4-carbonitrile

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1–1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-chloro-1H-pyrazole-4-carbonitrile (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).

  • Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1–0.5 M concentration with respect to the substrate).

  • Add the amine nucleophile (1.1–1.5 eq.) to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60–100 °C). The optimal temperature is dependent on the nucleophilicity of the amine; less reactive anilines may require higher temperatures than more reactive aliphatic amines.[2]

  • Stir vigorously and monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) or recrystallization to yield the pure 3-amino-1H-pyrazole-4-carbonitrile derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of 3-(aryl/alkylthio)-1H-pyrazole-4-carbonitrile derivatives.

Materials:

  • 3-chloro-1H-pyrazole-4-carbonitrile

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a positive pressure of N₂ or Ar, add the thiol (1.1 eq.) and anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Caution: Hydrogen gas is evolved. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

  • In a separate flask, dissolve 3-chloro-1H-pyrazole-4-carbonitrile (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the pyrazole solution dropwise to the cold thiolate solution via a syringe or dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature until the reaction is complete as determined by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Proceed with an aqueous workup and purification as described in steps 8-11 of Protocol 1.

experimental_workflow Figure 2: General SNAr Experimental Workflow start Start setup Reaction Setup - Add Electrophile & Base - Purge with Inert Gas - Add Anhydrous Solvent start->setup nucleophile_add Add Nucleophile (1.1 - 1.5 eq.) setup->nucleophile_add reaction_cond Heat & Stir (Monitor by TLC/LC-MS) nucleophile_add->reaction_cond workup Aqueous Workup - Quench Reaction - Liquid-Liquid Extraction reaction_cond->workup Reaction Complete purification Purification - Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Sources

Synthesis of pyrazolo[1,5-a]pyrimidines using 3-chloropyrazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-PZPY-02

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Trk, CDK, and KDR inhibitors) and GABA-A receptor modulators. While standard synthetic routes often focus on 3- or 7-substituted derivatives, the use of 3-chloro-5-aminopyrazole as a starting material offers a unique strategic advantage: it installs a handle at the C2 position of the final bicycle.

This guide details the regioselective condensation of 3-chloro-5-aminopyrazoles with 1,3-dielectrophiles to yield 2-chloropyrazolo[1,5-a]pyrimidines. It further outlines protocols for the subsequent functionalization of the C2-chloride via palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Strategic Rationale & Mechanism

The "Orthogonal Handle" Strategy

Standard syntheses often leave the C2 position unsubstituted (H) or fixed (Methyl). By starting with a 3-chloropyrazole precursor, researchers create a scaffold with three distinct points of diversity:

  • C5/C7 Positions: Determined by the 1,3-dicarbonyl partner during cyclization.

  • C3 Position: Highly nucleophilic; amenable to late-stage electrophilic halogenation and subsequent coupling.

  • C2 Position (Target): The chlorine atom from the precursor serves as a latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, though it is generally less reactive than halides at C7.

Mechanistic Pathway & Regioselectivity

The reaction between 5-amino-3-chloropyrazole and an unsymmetrical 1,3-diketone (e.g., benzoylacetone) typically proceeds via an acid-catalyzed condensation.

  • Step 1 (Imine Formation): The exocyclic amine (more nucleophilic) attacks the more electrophilic carbonyl of the diketone.

  • Step 2 (Cyclization): The endocyclic pyrazole nitrogen (N1) attacks the second carbonyl (or enol), closing the pyrimidine ring.

  • Regiochemical Outcome: In acidic media (AcOH), the reaction is often thermodynamically controlled, favoring the formation of the 7-methyl-5-phenyl isomer over the 5-methyl-7-phenyl isomer when using benzoylacetone. The steric bulk of the phenyl group drives it to the less hindered C5 position in the intermediate, but final aromatization forces specific placement. Note: Verification of regiochemistry via NOESY NMR is mandatory for new derivatives.

ReactionMechanism Precursor 3-Chloro-5-aminopyrazole Intermediate Imine Intermediate (Transient) Precursor->Intermediate Acid Cat. (AcOH) Nucleophilic Attack Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Intermediate Cyclization Intramolecular Cyclization (N1 Attack) Intermediate->Cyclization - H2O Product 2-Chloropyrazolo[1,5-a]pyrimidine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the cyclocondensation of aminopyrazoles.

Experimental Protocols

Protocol A: Cyclocondensation (Scaffold Formation)

This protocol describes the synthesis of 2-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Reagents:

  • 3-Chloro-5-aminopyrazole (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-aminopyrazole (5.0 mmol) in glacial acetic acid (10 mL).

  • Addition: Add 2,4-pentanedione (5.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The amine starting material should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7–8. Caution: Exothermic foaming.

  • Isolation:

    • The product often precipitates as a solid. Collect via vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • If no precipitate forms, extract with Dichloromethane (DCM) (3 x 20 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc/Hexanes) if necessary.

Yield Expectation: 75–90%.

Protocol B: Suzuki-Miyaura Coupling at C2

The chlorine at C2 is an aryl chloride. It is less reactive than iodides or bromides. Efficient coupling requires activated phosphine ligands (e.g., XPhos, SPhos) or NHC precursors.

Reagents:

  • 2-Chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Charge a microwave vial or sealed tube with the chloride substrate, boronic acid, base, and catalyst. Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat at 100°C for 12–18 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Regioselectivity & Optimization Guide

When using unsymmetrical 1,3-diketones (e.g., R1 ≠ R2), two isomers are possible. The table below summarizes conditions to influence the ratio.

VariableConditionFavored OutcomeMechanistic Driver
Solvent/Catalyst Glacial AcOH (Reflux)7-substituted (Major)Thermodynamic control; sterics drive bulky group to pos. 5.
Solvent/Catalyst Ethanol + PiperidineMixed / 5-substituted Kinetic control; amine attacks most electrophilic carbonyl.
Microwave DMF + TMSCl7-substituted High temp + Lewis acid promotes thermodynamic equilibrium.
Precursor Enaminone (R-CO-CH=CH-NMe2)Regiospecific Enaminones lock the electrophilicity; amine attacks the C-N bond.
Regiochemistry Decision Tree

Regioselectivity Start Select 1,3-Dielectrophile Sym Symmetrical (e.g., Acetylacetone) Start->Sym Unsym Unsymmetrical (e.g., Benzoylacetone) Start->Unsym Enaminone Enaminone (R-CO-CH=CH-NMe2) Start->Enaminone Result1 Single Product Sym->Result1 Result2 Mixture (Isomers 5 vs 7) Unsym->Result2 Depends on Conditions Result3 Regiospecific Product Enaminone->Result3 High Selectivity

Figure 2: Decision tree for precursor selection to control regiochemistry.

Troubleshooting Common Issues

IssueProbable CauseSolution
Low Yield (Cyclization) Incomplete condensationIncrease temperature (use AcOH reflux) or add dehydrating agent (molecular sieves).
Regioisomer Mixture Kinetic/Thermodynamic competitionSwitch to Enaminones instead of diketones for predictable regiocontrol.
No Reaction (Suzuki) C2-Cl bond is inertSwitch to XPhos-Pd-G2 or Buchwald Precatalysts . Increase temp to 120°C (MW).
Debromination If C3-Br is present, it reacts firstPerform C3 coupling at RT first, then C2 coupling at high temp (sequential coupling).

References

  • Regioselectivity in 5-aminopyrazole reactions

    • Mekheimer, R. A., et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal."[1] Beilstein Journal of Organic Chemistry, 2012, 8, 18–24.[1]

    • [2]

  • Synthesis and Biological Activity (Kinase Inhibition)

    • Zhang, Y., et al. "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold."[3] Current Topics in Medicinal Chemistry, 2023, 23(12).[3]

  • Suzuki Coupling on Pyrazolo[1,5-a]pyrimidines

    • Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."[4] RSC Advances, 2021, 11, 1287–1302.[4]

  • General Synthetic Review

    • Fichez, J., et al.

Sources

Application Note: A Validated Protocol for the Hydrolysis of 3-Chloro-1H-pyrazole-4-carbonitrile to 3-Chloro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the chemical hydrolysis of 3-chloro-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid, 3-chloro-1H-pyrazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the pyrazole carboxylic acid moiety serves as a key structural scaffold.[1][2] We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—offering flexibility based on substrate compatibility and available laboratory resources. This document details the underlying chemical mechanisms, step-by-step experimental procedures, safety precautions, process optimization parameters, and troubleshooting strategies to ensure reliable and high-yield synthesis. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating framework for producing this valuable intermediate.

Introduction and Scientific Context

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The derivative, 3-chloro-1H-pyrazole-4-carboxylic acid, is a versatile building block used in the synthesis of more complex molecules, including potent enzyme inhibitors such as succinate dehydrogenase inhibitors (SDHIs) used in fungicides.[2] The conversion of a stable nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This process, known as hydrolysis, involves the reaction of the carbon-nitrogen triple bond with water.[3]

The choice between acidic or basic conditions is often dictated by the stability of other functional groups on the substrate. This guide provides detailed methodologies for both pathways, explaining the causal factors behind each experimental step to empower the researcher with a deep, functional understanding of the synthesis.

Reaction Overview and Chemical Mechanism

The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and ammonia (or an ammonium salt).[4][5]

Acid-Catalyzed Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfers, an amide intermediate is formed. This amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[4][5]

Base-Catalyzed Mechanism: In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[4][5] This amide then undergoes base-catalyzed hydrolysis to produce a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[3][6]

Nitrile Hydrolysis Mechanism Nitrile R-C≡N (Nitrile) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide Amide2 R-C(=O)NH₂ (Amide Intermediate) CarboxylicAcid R-C(=O)OH (Carboxylic Acid) Ammonia NH₃ / NH₄⁺ Amide2->CarboxylicAcid + H₂O Amide2->Ammonia

Caption: Generalized two-stage mechanism of nitrile hydrolysis.

Safety Precautions: A Critical Overview

Working with nitrile-containing compounds and strong acids or bases requires strict adherence to safety protocols.

  • Cyanide Hazard: Although organic nitriles are less toxic than inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[7][8][9] All manipulations must be performed in a certified chemical fume hood.[7][10]

  • Corrosives: Concentrated acids (e.g., H₂SO₄, HCl) and bases (e.g., NaOH, KOH) are highly corrosive and can cause severe burns. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid/base resistant gloves (e.g., double-gloving with nitrile or using thicker butyl rubber gloves).[8]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[7] Ensure spill kits for both acids and bases are available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Waste Disposal: All waste, including aqueous layers and contaminated materials, must be neutralized and disposed of according to institutional and local environmental regulations for cyanide-containing waste.[10][11]

Detailed Experimental Protocols

This section outlines two validated methods for the hydrolysis of 3-chloro-1H-pyrazole-4-carbonitrile.

Materials and Equipment
Reagents & Materials Grade / Purity Supplier Example
3-chloro-1H-pyrazole-4-carbonitrile>97%Sigma-Aldrich, Combi-Blocks
Sulfuric Acid (H₂SO₄), concentrated98% ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH), pellets>98% ACS ReagentVWR
Hydrochloric Acid (HCl), concentrated37% ACS ReagentEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeBaker Chemistry
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeSigma-Aldrich
Deionized Water (DI H₂O)Type IIIn-house system
Equipment
Round-bottom flask (100 mL or appropriate size)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Ice-water bath
Separatory funnel
Buchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Standard laboratory glassware (beakers, cylinders)
Protocol 1: Acid-Catalyzed Hydrolysis

This method is direct but requires careful handling of concentrated acid at elevated temperatures.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1H-pyrazole-4-carbonitrile (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: In a chemical fume hood, carefully and slowly add a 50% (v/v) aqueous solution of sulfuric acid (50 mL) to the flask. The addition may be exothermic; use an ice bath to maintain control if necessary.

  • Heating to Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Cooling and Precipitation: Once the reaction is complete, carefully cool the flask to room temperature and then further cool in an ice-water bath.

  • Quenching: Slowly and carefully pour the cooled reaction mixture over crushed ice (approx. 100 g) in a beaker with stirring. This will precipitate the product.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water until the filtrate is near neutral pH.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight.

Protocol 2: Base-Catalyzed Hydrolysis

This method avoids high concentrations of hot acid but requires a final acidification step to isolate the product.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-1H-pyrazole-4-carbonitrile (e.g., 5.0 g, 1.0 eq) in ethanol or methanol (20 mL). Add a 20% aqueous solution of sodium hydroxide (40 mL, >3.0 eq).

  • Heating to Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain reflux for 6-12 hours. Monitor the reaction by TLC or HPLC for the consumption of the starting material.[6] During this phase, ammonia gas will be evolved. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the alcohol solvent using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water (20 mL) and cool the solution in an ice-water bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2. A thick precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the product in a vacuum oven to yield the final carboxylic acid.

Experimental Workflow start Start: 3-Chloro-1H-pyrazole-4-carbonitrile setup 1. Reaction Setup (Add Solvent & Reagent) start->setup reflux 2. Heat to Reflux (4-12 hours) setup->reflux monitor 3. Monitor Reaction (TLC / HPLC) reflux->monitor workup 4. Work-up (Cooling & Quenching/Acidification) monitor->workup isolate 5. Isolate Solid (Vacuum Filtration) workup->isolate wash 6. Wash with DI Water isolate->wash dry 7. Dry Under Vacuum wash->dry product Final Product: 3-Chloro-1H-pyrazole-4-carboxylic Acid dry->product

Caption: General experimental workflow for nitrile hydrolysis.

Results: Characterization and Process Optimization

Expected Product Characteristics:

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₄H₃ClN₂O₂[12]

  • Molecular Weight: 160.54 g/mol

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity. The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹), with the disappearance of the nitrile (C≡N) peak from the starting material (~2230 cm⁻¹).

Process Optimization and Troubleshooting:

Parameter / Issue Potential Cause(s) Recommended Solution / Optimization Strategy
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring. For base hydrolysis, ensure a sufficient excess of base is used (>3 equivalents).
Product loss during work-up.Ensure complete precipitation by thoroughly cooling before filtration. During acidification (base method), add acid slowly to avoid localized heating and ensure pH is sufficiently low (~2).
Incomplete Reaction Insufficient heating; low concentration of acid/base.Verify heating mantle temperature. Use a higher concentration of acid or base as tolerated by the substrate. For sparingly soluble nitriles, consider a co-solvent.[13]
Formation of Amide Impurity Insufficient reaction time or temperature for the second hydrolysis step.Extend the reflux time. For acid hydrolysis, a higher concentration of acid can facilitate the conversion of the amide to the carboxylic acid.
Product Discoloration Decomposition at high temperatures.Reduce the reflux temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., N₂) if substrate is sensitive to oxidation.

Conclusion

This application note provides two effective and reliable protocols for the hydrolysis of 3-chloro-1H-pyrazole-4-carbonitrile. The choice between the acid- and base-catalyzed methods allows for operational flexibility. By following the detailed step-by-step procedures and adhering to the critical safety guidelines, researchers can confidently synthesize 3-chloro-1H-pyrazole-4-carboxylic acid in high yield and purity, enabling further progress in the fields of pharmaceutical and agrochemical development.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Matar, H. M., El-Khatat, Y. A., & Elnagdi, M. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6303-6313. Available from: [Link]

  • Dow AgroSciences LLC. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. U.S. Patent No. 9,522,900B2.
  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Ihara Nikkei Kagaku Kogyo KK. (1993). Production of 3, 5-dichloropyrazole-4-carboxylic acid esters. Japanese Patent No. JPH0543553A.
  • ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Monsanto Co. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822A.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • ResearchGate. (2025). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]

  • Phillips Petroleum Co. (1975). Process for the hydrolysis of nitriles. U.S. Patent No. 3,876,691A.

Sources

Application Note: High-Yield Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyrazole via Hydrazinolysis and Cyclization of 3-Chloro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of privileged bicyclic heteroaromatic scaffolds for kinase inhibitors and adenosine mimics.

Introduction & Mechanistic Rationale

The pyrazolo[3,4-c]pyrazole bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for purines and indazoles in the design of targeted therapeutics [1]. Synthesizing this core efficiently is critical for early-stage drug development. The reaction between 3-chloro-1H-pyrazole-4-carbonitrile and hydrazine hydrate provides a direct, high-yielding, one-pot pathway to 3-amino-1H-pyrazolo[3,4-c]pyrazole.

As an application scientist, understanding the causality behind this transformation is essential for scaling and optimizing the reaction. The transformation relies on a tandem sequence: a nucleophilic aromatic substitution (S_NAr) followed by an intramolecular cyclization [2].

  • Activation and S_NAr: The starting material, 3-chloro-1H-pyrazole-4-carbonitrile, possesses a strongly electron-withdrawing cyano group (-C≡N) at the C4 position. This group significantly depletes the electron density of the adjacent C3 position, lowering the LUMO and activating the C3-Cl bond toward nucleophilic attack. Hydrazine, acting as an aggressive alpha-effect nucleophile, attacks the C3 carbon, displacing the chloride ion to form the intermediate 3-hydrazinyl-1H-pyrazole-4-carbonitrile.

  • Intramolecular Cyclization: Hydrazine functions as a binucleophile in this system. The terminal primary amine (-NH2) of the newly attached hydrazinyl group is positioned in close spatial proximity to the electrophilic carbon of the C4 cyano group. An intramolecular nucleophilic addition occurs, forming a 5-membered ring with an exocyclic imine (=NH).

  • Aromatization: The unstable imine intermediate rapidly undergoes tautomerization to form an exocyclic primary amine (-NH2). This tautomerization acts as the thermodynamic driving force of the reaction, establishing the fully aromatic, highly stable 3-amino-1H-pyrazolo[3,4-c]pyrazole system.

Reaction Pathway Diagram

ReactionPathway Reactant 3-Chloro-1H-pyrazole- 4-carbonitrile (Activated Electrophile) Intermediate1 3-Hydrazinyl-1H-pyrazole- 4-carbonitrile (S_NAr Intermediate) Reactant->Intermediate1 S_NAr Displacement of Cl- Reagent Hydrazine Hydrate (Binucleophile) Reagent->Intermediate1 Attack at C3 Intermediate2 Bicyclic Imine Intermediate Intermediate1->Intermediate2 Intramolecular Attack NH2 on -C≡N Product 3-Amino-1H-pyrazolo [3,4-c]pyrazole (Final Product) Intermediate2->Product Tautomerization (Aromatization)

Reaction mechanism for the synthesis of 3-amino-1H-pyrazolo[3,4-c]pyrazole.

Experimental Protocol

This protocol is designed as a self-validating workflow. By utilizing an excess of hydrazine hydrate, the reagent acts simultaneously as the nucleophile, the cyclization partner, and the acid scavenger for the liberated HCl, eliminating the need for exogenous bases.

Materials Required:

  • 3-Chloro-1H-pyrazole-4-carbonitrile (1.0 eq, 10.0 mmol, 1.27 g)

  • Hydrazine hydrate (98% w/w aqueous solution, 3.0 eq, 30.0 mmol, ~1.5 mL)

  • Absolute Ethanol (20 mL)

  • Ice-cold distilled water and diethyl ether (for workup)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-chloro-1H-pyrazole-4-carbonitrile in absolute ethanol (20 mL).

  • Addition: Slowly add hydrazine hydrate dropwise at room temperature under an inert atmosphere (N2 or Ar). Caution: The initial S_NAr reaction can be mildly exothermic. Ensure controlled addition.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78 °C). Stir vigorously for 4 to 6 hours. The thermal energy is critical here; while the initial S_NAr displacement occurs readily at lower temperatures, the intramolecular attack on the nitrile requires heat to overcome the activation barrier.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to approximately one-third of its original volume.

  • Precipitation: Pour the concentrated mixture into ice-cold distilled water (50 mL) with continuous stirring. A solid precipitate of the crude bicyclic product will form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove hydrazine salts, followed by a small volume of cold diethyl ether (5 mL) to remove non-polar impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-amino-1H-pyrazolo[3,4-c]pyrazole as a crystalline solid.

Optimization and Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates the causality between solvent choice, reagent stoichiometry, and the efficiency of the cyclization step.

EntrySolventHydrazine (eq)Temp (°C)Time (h)Yield (%)Experimental Observation
1Ethanol1.178 (Reflux)1245%Incomplete cyclization; unreacted intermediate present.
2Ethanol3.078 (Reflux)588%Clean conversion; optimal balance of yield and green chemistry.
3DMF3.0100392%Fastest reaction; requires aqueous workup to remove DMF.
4Water5.0100 (Reflux)870%Poor solubility of starting material limits reaction rate.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyrazole.

Troubleshooting & Self-Validating System

A robust protocol must be self-validating. You can verify the success of each mechanistic step using standard analytical techniques:

  • Monitoring Cyclization via IR Spectroscopy (The Ultimate Validator): The starting material and the uncyclized intermediate both possess a sharp, distinct nitrile (-C≡N) stretching band at ~2220 cm⁻¹ . The definitive marker of a successful cyclization is the complete disappearance of this peak, replaced by broad primary and secondary amine (-NH2, -NH) stretching bands in the 3100–3400 cm⁻¹ region. If the S_NAr step occurs but cyclization fails, the nitrile peak will persist.

  • Incomplete Conversion (LC-MS): If LC-MS analysis reveals a dominant mass of m/z = 149 [M+H]+, the reaction is stalled at the 3-hydrazinyl-1H-pyrazole-4-carbonitrile intermediate. Solution: This indicates insufficient thermal energy or base. Increase the reaction time, add 1.0 eq of Triethylamine (Et3N), or switch to a higher boiling solvent like DMF (as shown in Table 1, Entry 3).

  • Exothermic Runaway: If the reaction darkens rapidly upon the addition of hydrazine, the localized concentration of the nucleophile is too high. Ensure vigorous stirring and strictly dropwise addition at room temperature before applying heat.

References

  • Title: One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Source: Arkivoc (Archive for Organic Chemistry) URL: [Link] [1]

  • Title: Ceric (IV) ammonium nitrate (CAN) catalyzed highly efficient synthesis of 3-aminoindazole and their antibacterial screening. Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: [Link] [2]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloropyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding capabilities. Molecules incorporating this five-membered, nitrogen-rich heterocycle are integral to a multitude of FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. The functionalization of the pyrazole ring is therefore a critical endeavor in the discovery of new chemical entities with tailored pharmacological profiles.

3-Chloropyrazole-4-carbonitrile is a particularly valuable building block. The electron-withdrawing nature of the nitrile group at the C4 position and the presence of a reactive chloride at the C3 position make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and modular platform for introducing molecular complexity, enabling the systematic exploration of the chemical space around the pyrazole core.

This comprehensive guide provides detailed application notes and step-by-step protocols for three of the most pivotal palladium-catalyzed transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—as applied to 3-chloropyrazole-4-carbonitrile. The content herein is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying scientific rationale for experimental design, ensuring both reproducibility and adaptability.

PART 1: The Suzuki-Miyaura Reaction: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[1] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it a first-choice strategy for scaffold elaboration.

Mechanistic Rationale and Causality

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The successful coupling of an electron-deficient substrate like 3-chloropyrazole-4-carbonitrile hinges on optimizing each of these steps, particularly the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1][2]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition TM_intermediate [L₂Pd(II)(Ar¹)(Ar²)] OA_complex->TM_intermediate Transmetalation Product_complex L₂Pd(0) + Ar¹-Ar² TM_intermediate->Product_complex Reductive Elimination Product Ar¹-Ar² (Coupled Product) Product_complex->Product Ar1X Ar¹-X (3-Chloropyrazole-4-carbonitrile) Ar1X->OA_complex Boronic Ar²-B(OR)₂ (Boronic Acid/Ester) Boronic->TM_intermediate Base Base (e.g., K₃PO₄) Base->TM_intermediate

Caption: The Suzuki-Miyaura catalytic cycle.

Key Parameter Optimization for 3-Chloropyrazole-4-carbonitrile
  • Catalyst and Ligand Selection: The C-Cl bond of an electron-deficient heterocycle is notoriously difficult to activate.[1] Standard catalysts like Pd(PPh₃)₄ often fail. Success requires the use of electron-rich and sterically bulky phosphine ligands that promote the oxidative addition step and subsequent reductive elimination.[4] Ligands such as SPhos (Sphos) and XPhos (XPhos) are excellent choices.[5] The use of palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species in situ, is highly recommended.[5]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] For substrates with potentially sensitive functional groups or acidic N-H protons, inorganic bases are preferred. Potassium phosphate (K₃PO₄) is a robust and effective choice, providing a good balance of reactivity and substrate compatibility.[5]

  • Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is standard.[4][5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

  • Temperature: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, elevated temperatures (typically 80-110 °C) are required to drive the reaction to completion.[7]

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyrazole-4-carbonitrile with Phenylboronic Acid

Materials:

  • 3-Chloropyrazole-4-carbonitrile

  • Phenylboronic acid

  • SPhos Pd G2 Precatalyst (or Pd₂(dba)₃ with SPhos ligand)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloropyrazole-4-carbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Pd Source SPhos Pd G2 (2 mol%)Air-stable precatalyst; bulky, e⁻-rich ligand activates C-Cl bond.[5]
Ligand SPhosPromotes oxidative addition and reductive elimination.
Base K₃PO₄ (2.0 equiv)Effective for activating boronic acid with good functional group tolerance.[5]
Solvent 1,4-Dioxane / H₂O (4:1)Standard solvent system; water is crucial for base and boronate solubility.[4][5]
Temperature 100 °CNecessary for efficient oxidative addition to the C-Cl bond.[7]
Atmosphere Inert (N₂ or Ar)Prevents catalyst deactivation via oxidation.[4]

PART 2: The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for forming C-N bonds.[8] This reaction is indispensable for introducing amine functionalities, which are prevalent in pharmacologically active compounds.

Mechanistic Rationale and Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The key challenges for 3-chloropyrazole-4-carbonitrile include the difficult oxidative addition and potential catalyst inhibition by the nitrogen-rich pyrazole ring.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L₂Pd(II)(Ar)(NR¹R²)]⁻ OA_complex->Amine_complex Amine Binding & Deprotonation Product_complex L₂Pd(0) + Ar-NR¹R² Amine_complex->Product_complex Reductive Elimination Product Ar-NR¹R² (Coupled Product) Product_complex->Product ArX Ar-X (3-Chloropyrazole-4-carbonitrile) ArX->OA_complex Amine HNR¹R² (Amine) Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex

Caption: The Buchwald-Hartwig amination cycle.

Key Parameter Optimization for 3-Chloropyrazole-4-carbonitrile
  • Catalyst and Ligand Selection: The choice of ligand is paramount and depends heavily on the amine coupling partner.[9] For primary amines, ligands like BrettPhos are highly effective.[10] For secondary amines, RuPhos or XPhos may be superior. The use of specialized, bulky, electron-rich biaryl phosphine ligands is essential to facilitate the challenging reductive elimination step, which is often the rate-limiting step for C-N bond formation.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[10]

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C) to promote all stages of the catalytic cycle, particularly for the less reactive aryl chlorides.[9]

Protocol 2: Buchwald-Hartwig Amination of 3-Chloropyrazole-4-carbonitrile with Morpholine

Materials:

  • 3-Chloropyrazole-4-carbonitrile

  • Morpholine

  • RuPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To a dry vial equipped with a stir bar, add NaOtBu (1.4 mmol, 1.4 equiv), the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and 3-chloropyrazole-4-carbonitrile (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is generally complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

ParameterRecommended ConditionRationale
Pd Source RuPhos Pd G3 (2 mol%)Excellent precatalyst for coupling secondary amines with aryl chlorides.
Ligand RuPhosBulky ligand facilitates C-N reductive elimination.[11]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base required for amine deprotonation.[9]
Solvent TolueneAnhydrous, non-protic solvent compatible with the strong base.[10]
Temperature 100 °CPromotes efficient catalysis with the less reactive aryl chloride.[9]
Atmosphere Inert (N₂ or Ar)Essential due to air-sensitivity of the catalyst and base.

PART 3: The Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a direct and powerful method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[12] This reaction is fundamental for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and as synthetic intermediates.

Mechanistic Rationale and Causality

The classical Sonogashira coupling involves two interlinked catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle mirrors other cross-coupling reactions, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[12] Copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[13][14] For an electron-deficient substrate like 3-chloropyrazole-4-carbonitrile, ensuring efficient oxidative addition of the Pd(0) catalyst is the primary challenge.

Diagram: The Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reagents Reactants Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Product_complex L₂Pd(0) + Ar-C≡C-R OA_complex->Product_complex Transmetalation & Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R CuX->Cu_acetylide Acetylide Formation Cu_acetylide->OA_complex Transmetalation Cu_acetylide->CuX ArX Ar-X (3-Chloropyrazole-4-carbonitrile) ArX->OA_complex Alkyne H-C≡C-R (Terminal Alkyne) Alkyne->Cu_acetylide Base Base (Amine) Base->Cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira reaction.

Key Parameter Optimization for 3-Chloropyrazole-4-carbonitrile
  • Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt (typically CuI) is standard.[15] For aryl chlorides, a more robust ligand system, such as using bulky phosphines like P(t-Bu)₃, may be necessary to facilitate oxidative addition.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: The amine base can often serve as the solvent. Alternatively, solvents like THF or DMF can be used, particularly for less soluble substrates. Anhydrous and anaerobic conditions are important to prevent side reactions.[15]

  • Copper-Free Conditions: To mitigate the risk of alkyne homocoupling, a copper-free protocol can be employed.[16] These reactions often require a different base (e.g., Cs₂CO₃ or K₃PO₄) and may need slightly higher temperatures, but they can provide cleaner product profiles.

Protocol 3: Copper-Free Sonogashira Coupling of 3-Chloropyrazole-4-carbonitrile with Phenylacetylene

Materials:

  • 3-Chloropyrazole-4-carbonitrile

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • XPhos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-chloropyrazole-4-carbonitrile (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction should be complete in 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

ParameterRecommended ConditionRationale
Pd Source PdCl₂(PPh₃)₂ (3 mol%)Common and effective palladium source.
Ligand XPhos (6 mol%)Bulky, electron-rich ligand to promote coupling of the aryl chloride.
Base Cs₂CO₃ (2.0 equiv)Effective base for copper-free conditions, promoting alkyne deprotonation.
Solvent 1,4-DioxaneHigh-boiling, inert solvent suitable for the required temperature.
Temperature 110 °CElevated temperature needed to drive the coupling with the C-Cl bond.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions and catalyst degradation.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile toolkit for the functionalization of 3-chloropyrazole-4-carbonitrile. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of substituted pyrazoles for applications in drug discovery and materials science. The protocols provided serve as validated starting points, which can be further optimized depending on the specific electronic and steric properties of the desired coupling partners. As ligand and catalyst technologies continue to advance, the scope and efficiency of these transformations will undoubtedly expand, further cementing the role of cross-coupling chemistry as an indispensable tool for modern chemical synthesis.

References

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wang, C., et al. (2016). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Li, Y., et al. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. Available at: [Link]

  • Raston, C. L. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Nolan, S. P., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Wu, J., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. Available at: [Link]

  • Organ, M. G., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Skarżyński, M., & Szadkowska, A. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org. Available at: [Link]

  • Cini, E., et al. (2018). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen. Available at: [Link]

  • Liu, K., & Chen, J.-R. (2020). Synthesis of internal alkynes. a Sonogashira coupling of unactivated.... ResearchGate. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett. Available at: [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Nasrollahzadeh, M., & Shokouhimehr, M. (2016). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

  • Zhang, Y., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 3-Chloropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the efficient synthesis of 3-chloropyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). The 3-chloropyrazole scaffold is a significant pharmacophore, serving as a crucial building block in the development of a wide range of therapeutic agents, particularly in oncology and infectious diseases.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Vilsmeier-Haack reaction for chlorination, the advantages of microwave irradiation, and detailed, field-tested protocols. We will explore the causality behind experimental choices, ensuring a reproducible and robust synthetic methodology.

Introduction: The Significance of 3-Chloropyrazoles and Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[2][3][4] The introduction of a chlorine atom at the 3-position can significantly enhance the biological activity of these compounds. This is often attributed to the chlorine atom's ability to form halogen bonds and other non-covalent interactions within the active sites of biological targets, such as the ATP-binding pocket of kinases.[1] Consequently, 3-chloropyrazole derivatives have emerged as promising candidates for the development of kinase inhibitors in cancer therapy and as novel antimicrobial agents.[1]

Traditional synthetic methods for preparing these compounds often involve lengthy reaction times, harsh conditions, and the use of large excesses of reagents. Microwave-assisted synthesis offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and often leading to cleaner products.[5][6][7][8] This "green chemistry" approach minimizes energy consumption and waste, aligning with modern laboratory practices.[8][9] The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating, leading to the observed rate enhancements.[5][6]

The Vilsmeier-Haack Reaction: A Powerful Tool for Chlorination and Formylation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] The key reagent, the Vilsmeier reagent, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11][13][14] This electrophilic species, a chloroiminium salt, readily attacks the electron-rich pyrazole ring.

In the context of synthesizing 3-chloropyrazole derivatives, the Vilsmeier-Haack reaction can be ingeniously employed to achieve both chlorination and formylation, often starting from a pyrazolone precursor. The reaction proceeds through a series of steps involving the initial formation of the Vilsmeier reagent, followed by electrophilic attack on the pyrazole ring.

Mechanistic Insights

The generally accepted mechanism for the Vilsmeier-Haack reaction involves the following key steps:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, leading to the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex.

  • Aromatization and Hydrolysis: Subsequent elimination and hydrolysis steps lead to the formation of the formylated pyrazole.

When starting with a pyrazolone, the hydroxyl group can also be substituted by a chlorine atom from the POCl₃, yielding the desired 3-chloropyrazole derivative.[15][16]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Pyrazole Pyrazolone (Starting Material) Pyrazole->Sigma_Complex + Vilsmeier Reagent (Electrophilic Attack) Chlorinated_Intermediate Chlorinated & Formylated Intermediate Sigma_Complex->Chlorinated_Intermediate Aromatization Final_Product 3-Chloropyrazole-4-carbaldehyde Chlorinated_Intermediate->Final_Product Hydrolysis

Caption: Generalized mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-chloropyrazole derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the microwave-assisted synthesis of 3-chloropyrazole derivatives. These have been optimized for efficiency and reproducibility.

General Protocol for the Synthesis of 1,3-Disubstituted 5-Chloro-1H-pyrazole-4-carbaldehydes

This protocol is adapted from established Vilsmeier-Haack procedures and optimized for microwave synthesis.[10][14][17]

Materials:

  • Appropriately substituted pyrazolone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis reactor

  • Appropriate glassware and magnetic stir bars

Procedure:

  • Reagent Preparation: In a designated microwave reaction vessel equipped with a magnetic stir bar, add the substituted pyrazolone (1.0 mmol).

  • Solvent and Reagent Addition: To the vessel, add DMF (5.0 mmol, 5 equivalents) followed by the slow, dropwise addition of POCl₃ (2.0 mmol, 2 equivalents) under constant stirring in an ice bath. Caution: The addition of POCl₃ to DMF is exothermic.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for a specified time (typically 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The product will often precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Add Pyrazolone to Microwave Vessel Add_DMF Add DMF Start->Add_DMF Add_POCl3 Add POCl₃ (Slowly, with cooling) Add_DMF->Add_POCl3 Microwave Microwave Irradiation (120°C, 5-15 min) Add_POCl3->Microwave Cool Cool to Room Temperature Microwave->Cool Quench Quench with Ice Cool->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Isolate Isolate Product (Filtration/Extraction) Neutralize->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: Step-by-step workflow for the microwave-assisted synthesis of 3-chloropyrazole derivatives.

Data Presentation: Comparative Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 3-chloropyrazole derivatives, showcasing the efficiency of this method.

EntryStarting Pyrazolone Substituent (R)Microwave Time (min)Temperature (°C)Yield (%)
1Phenyl1012085-92
24-Chlorophenyl812088-95
34-Methoxyphenyl1212082-90
4Methyl512090-97

Best Practices and Safety Considerations

While microwave-assisted synthesis is a powerful technique, adherence to safety protocols is paramount.

  • Dedicated Equipment: Use only laboratory-grade microwave reactors designed for chemical synthesis.[18] Domestic microwave ovens are not suitable and pose significant safety risks.[18][19]

  • Vessel Integrity: Always inspect reaction vessels for any cracks or defects before use.[20] Use appropriate pressure-rated vessels for the intended reaction conditions.

  • Pressure Monitoring: Modern microwave reactors are equipped with pressure monitoring systems. Do not exceed the maximum pressure rating of the vessel.

  • Exothermic Reactions: Be cautious with potentially exothermic reactions.[18] The rapid heating of microwave synthesis can accelerate uncontrolled reactions. Start with small-scale reactions to assess the reaction kinetics.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[19] When removing hot vessels from the reactor, the use of thermal gloves is recommended.[20]

  • Ventilation: Conduct all reactions in a well-ventilated laboratory hood to avoid inhalation of potentially toxic fumes.[18]

  • Reagent Handling: Phosphorus oxychloride is a corrosive and water-reactive substance. Handle it with extreme care in a fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-chloropyrazole derivatives. The protocols and guidelines presented in this document offer a robust framework for researchers to efficiently synthesize these valuable compounds. By understanding the underlying reaction mechanisms and adhering to best safety practices, scientists can leverage the power of microwave chemistry to accelerate drug discovery and development efforts. The enhanced reaction rates, improved yields, and cleaner reaction profiles make MAOS an indispensable tool in the modern synthetic chemistry laboratory.

References

  • Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
  • Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Applic
  • Safety Considerations for Microwave Synthesis.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Chemical biology of cyclization reactions by using POCL3.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • Safe use of microwave ovens in labor
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent.
  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applic
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme.
  • Microwave-assisted synthesis of new pyrazole derivatives bearing the 1,2,3-triazole scaffold as potential antimicrobial agents. Semantic Scholar.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
  • Microwave Ovens. FDA.
  • POCl -PCl mixture: A robust chlorin
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).

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Troubleshooting & Optimization

Technical Support Center: Preventing Bipyrazole Formation in Aminopyrazole Diazotization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Diazotization Protocols for Aminopyrazoles Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Diagnostic Hub: Why Dimerization Occurs

The Core Issue: The diazotization of aminopyrazoles (e.g., 3-aminopyrazole or 5-aminopyrazole) is chemically distinct from simple anilines. The pyrazole ring is electron-rich and functions as a nucleophile. Upon formation, the diazonium species (


) is a potent electrophile.

If the reaction conditions allow significant concentrations of unreacted starting material (nucleophile) to coexist with the formed diazonium salt (electrophile), the two will react. This leads to self-coupling , resulting in azo-dimers (N-N coupling) or bipyrazoles (C-C coupling), often observed as insoluble, highly colored precipitates or "tars."

Mechanistic Failure Mode

The following diagram illustrates the competition between the desired pathway and the dimerization failure mode.

DiazotizationMechanism cluster_conditions Critical Control Factors Start Aminopyrazole (Nucleophile) Diazonium Pyrazolyl Diazonium Ion (Electrophile) Start->Diazonium Acidic Nitrosation (k1) Dimer Bipyrazole / Azo-Dimer (Undesired Side Product) Start->Dimer Nucleophilic Attack (k2) NO_Source Nitrosyl Source (NaNO2 or t-BuONO) NO_Source->Diazonium Sandmeyer Sandmeyer Product (Halopyrazole) Diazonium->Sandmeyer CuX / Nu- (Desired Path) Diazonium->Dimer Electrophilic Partner Acidity Acidity (pH < 0) AddRate Inverse Addition

Caption: Figure 1. Kinetic competition between diazotization and self-coupling. High acidity and inverse addition minimize the "Start -> Dimer" pathway.

Protocol Optimization: The "Inverse Addition" Method

To prevent bipyrazole formation, you must ensure the concentration of free amine is effectively zero at all times relative to the nitrosylating agent. The standard "direct addition" (adding nitrite to acid/amine) is NOT recommended for reactive heterocycles.

Standard Operating Procedure (SOP)

Method: Non-Aqueous Diazotization with Organic Nitrites (Doyle-Sandmeyer Modification). Applicability: 3-aminopyrazoles, 5-aminopyrazoles.[1]

Reagents:
  • Substrate: Aminopyrazole (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (degassed).

  • Nitrosyl Source: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv).

  • Halogen Source (if Sandmeyer): CuCl₂ or CuBr₂ (1.2 equiv) [for chlorination/bromination].

Step-by-Step Workflow:
  • Preparation of Nitrosyl Solution (Receiver Flask):

    • In a 3-neck round-bottom flask, charge the Copper(II) halide and anhydrous MeCN.

    • Add tert-butyl nitrite (t-BuONO) in one portion.[2]

    • Heat the mixture to 60–65 °C (or keep at 0 °C if the specific diazonium is thermally unstable, though higher temps often favor the radical Sandmeyer mechanism over ionic coupling).

  • Preparation of Amine Solution (Feed):

    • Dissolve the aminopyrazole in a minimum amount of anhydrous MeCN.

    • Critical Step: If the amine is not fully soluble or is highly basic, add 1.0 equiv of acid (e.g., methanesulfonic acid) to pre-protonate it, though this is optional if using the slow addition technique.

  • Inverse Addition (The Control Step):

    • Slowly add the Amine Solution dropwise to the Nitrosyl/Copper solution over 30–60 minutes.

    • Why: This ensures the amine immediately encounters a large excess of nitrosylating agent and is converted to the diazonium species before it can find another amine molecule to couple with.

  • Quenching:

    • Once addition is complete, stir for 30 minutes.

    • Concentrate the solvent and purify via column chromatography.

Critical Control Parameters

The following table contrasts the "Standard" (Failure-Prone) conditions with the "Optimized" conditions required for pyrazoles.

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Technical Rationale
Addition Mode Direct: Nitrite added to Amine.Inverse: Amine added to Nitrite.[3]Direct addition leaves excess unreacted amine exposed to forming diazonium salts, promoting dimerization.
Acidity Weak aqueous acid (AcOH/HCl).Anhydrous / High Acid: MeCN or H₂SO₄.Protonation of the pyrazole ring (C3/C4/C5) deactivates it against nucleophilic attack.
Solvent Water / Aqueous Acid.[3][4]Acetonitrile / THF. Water competes as a nucleophile (forming hydroxypyrazoles) and stabilizes ionic aggregates that favor coupling.
Temperature 0–5 °C (Strict).[5]Variable: 0 °C to 60 °C.In non-aqueous Sandmeyer (Doyle), higher temps (60°C) promote immediate radical decomposition to product, bypassing the "waiting period" where dimers form.

Troubleshooting FAQ

Q1: My reaction mixture turned into a black tar immediately upon addition. What happened? A: This is characteristic of rapid azo-coupling (polymerization).

  • Diagnosis: Your local concentration of free amine was too high.

  • Fix: Switch to Inverse Addition . Ensure your drop rate is slow enough that the solution color changes (indicating reaction) before the next drop hits. Increase the agitation speed to disperse the amine instantly.

Q2: I am using the aqueous method (NaNO₂/HCl), but I still get the bipyrazole. How can I fix this without switching solvents? A: You must increase the acidity.

  • Fix: Pyrazoles are basic. If the pH is > 1, a fraction of the pyrazole exists as the free base (nucleophile). Use concentrated HCl or dilute H₂SO₄ to keep the pH < 0. Ensure the temperature is strictly < 0 °C to stabilize the diazonium salt until the halogen source is added.

Q3: Can I isolate the pyrazole diazonium salt? A: Strongly Discouraged.

  • Safety: Heterocyclic diazonium salts are notoriously unstable and shock-sensitive (explosive) when dry.

  • Chemistry: Isolation increases the time the species exists in a concentrated state, increasing the probability of intermolecular coupling. Always generate and consume in situ.

Q4: I see a mass corresponding to [2M - 28] in my LCMS. What is this? A: This is the Biaryl (Bipyrazole) product.

  • Math: Mass = (M_amine + M_diazonium) - N₂ - H⁺.

  • Mechanism: This confirms Gomberg-Bachmann type coupling (C-C bond formation) rather than Azo coupling (N-N bond). This indicates your ring carbons are too nucleophilic.

  • Fix: Add an electron-withdrawing protecting group to the pyrazole nitrogen (e.g., Boc or Tosyl) before diazotization to deactivate the ring, or use the anhydrous conditions described above.

Decision Tree for Troubleshooting

Troubleshooting Obs Observation Precip Precipitate / Solids Formed Obs->Precip Tar Black Tar / Oil Obs->Tar LowYield Low Yield / No Product Obs->LowYield Dimer Cause: Dimerization (Free amine attack) Precip->Dimer Decomp Cause: Decomposition (Temp too high) Tar->Decomp Hydrolysis Cause: Hydrolysis (Water attack) LowYield->Hydrolysis Sol1 Fix: Switch to Inverse Addition Dimer->Sol1 Sol2 Fix: Increase Acidity (pH < 0) Dimer->Sol2 Decomp->Sol1 Sol3 Fix: Use Anhydrous Organic Nitrite Hydrolysis->Sol3

Caption: Figure 2. Troubleshooting logic flow for common diazotization failures.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Link

  • Baraldi, P. G., et al. (1987). "Synthesis of Pyrazolo[3,4-d]pyridazines." Synthesis. Link

  • Goossen, L. J., et al. (2016). "Sandmeyer-type reactions of heterocyclic amines." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Minimizing side reactions during the diazotization and coupling process." Link

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction Mechanisms." Link

Sources

Technical Support Center: Purification of 3-chloro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-chloro-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-chloro-1H-pyrazole-4-carbonitrile. The solutions are based on established chemical principles and practical laboratory experience.

Q1: My final product is an oil or a waxy solid and refuses to crystallize after solvent removal. What's happening and how can I fix it?

A1: This is a common issue often caused by the presence of impurities that act as "crystallization inhibitors" or by residual solvent.

  • Causality: Impurities, such as unreacted starting materials, regioisomers, or solvent molecules (like DMF or DMSO), can disrupt the crystal lattice formation required for a solid to precipitate. Even small amounts of these contaminants can significantly lower the melting point of the mixture, resulting in an oil.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed. Place the crude product under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious not to exceed the compound's melting point.

    • Trituration: This technique uses a solvent in which your desired product is insoluble, but the impurities are soluble.

      • Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to your oily product.

      • Stir or sonicate the mixture vigorously. The desired compound should precipitate as a solid powder, while the impurities remain dissolved.

      • Filter the solid and wash it with more cold solvent.

    • Attempt Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil. This "seed crystal" can provide a template for crystallization to begin.

    • Re-purification: If the above steps fail, the impurity load is likely too high. Proceed with a more rigorous method like column chromatography.[1][2]

G start Oily Product Obtained check_solvent Is residual solvent present? start->check_solvent high_vac Dry under high vacuum (gentle heating optional) check_solvent->high_vac Yes check_purity Is product still oily? check_solvent->check_purity No high_vac->check_purity triturate Triturate with a non-polar solvent (e.g., cold hexanes/ether) check_purity->triturate Yes success Pure Crystalline Product check_purity->success No check_solid Did a solid precipitate? triturate->check_solid column Purify via column chromatography check_solid->column No check_solid->success Yes

Caption: Troubleshooting logic for an oily product.

Q2: My TLC plate shows multiple spots, even after an initial purification attempt. How can I improve the separation?

A2: Multiple spots indicate the presence of several distinct compounds. Improving separation requires optimizing your chosen purification technique.

  • Causality: The synthesis of pyrazoles can often lead to side products. For instance, syntheses involving 1,3-dicarbonyl precursors can produce regioisomers.[3] The Vilsmeier-Haack reaction, a common route to the precursor aldehyde, can also yield by-products if not perfectly controlled.[4][5]

  • Troubleshooting Steps:

    • For Column Chromatography:

      • Optimize the Eluent: The key to good separation is finding the right mobile phase. If spots are too close, decrease the polarity of the eluent system (e.g., from 30% EtOAc/Hexane to 20% EtOAc/Hexane). Run several small-scale TLCs with different solvent ratios to find the optimal system that maximizes the separation (ΔRf) between your product and the impurities.

      • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), use a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity. This will elute less polar impurities first, followed by your product, and then the more polar impurities.

      • Check Column Packing: A poorly packed column will lead to band broadening and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • For Recrystallization:

      • Solvent Screening: A single-solvent recrystallization may not be effective. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat the mixture until it is clear again, then allow it to cool slowly.

Q3: The NMR spectrum of my purified product shows broad peaks and a signal consistent with 3-chloro-1H-pyrazole-4-carboxylic acid. What happened?

A3: The presence of the carboxylic acid is a classic sign of nitrile hydrolysis. The broad peaks often indicate proton exchange or the presence of tautomers.

  • Causality: The carbonitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and heat during workup or purification.[6] Pyrazoles can exist as tautomers, which can lead to peak broadening in NMR if the rate of exchange is on the NMR timescale.

  • Troubleshooting Steps:

    • Avoid Hydrolysis: Ensure all workup and purification steps are performed under neutral or anhydrous conditions where possible. If an aqueous extraction is necessary, use deionized water and minimize the time the compound is in the aqueous phase. Avoid strong acids or bases during workup.

    • Purification Strategy: The carboxylic acid impurity is significantly more polar than the nitrile. It can be easily removed using a few methods:

      • Basic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral nitrile remains in the organic layer.

      • Column Chromatography: The carboxylic acid will have a much lower Rf value on a silica gel TLC plate. It can be easily separated from the desired nitrile product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-chloro-1H-pyrazole-4-carbonitrile?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding pyrazole-4-carbaldehyde or aminopyrazole precursors.[7][8]

  • Hydrolysis Product: 3-chloro-1H-pyrazole-4-carboxylic acid is a very common impurity resulting from the hydrolysis of the nitrile group.[6]

  • Regioisomers: If the pyrazole ring was synthesized from asymmetric precursors, regioisomers can form and be difficult to separate.[3]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.

  • Over-chlorinated Species: Depending on the chlorinating agent used in the synthesis, di- or tri-chlorinated pyrazole species may be present.

G product 3-chloro-1H-pyrazole-4-carbonitrile impurity1 Starting Materials (e.g., Pyrazole-4-carbaldehyde) impurity2 Side-Products (e.g., Regioisomers) impurity3 Degradation Products (e.g., Carboxylic Acid) impurity4 Residual Solvents (e.g., DMF) method1 Column Chromatography impurity1->method1 Removes method2 Recrystallization impurity1->method2 Removes (if solubility differs) impurity2->method1 Removes (difficult) impurity3->method1 Removes (easily) method3 Aqueous Wash (NaHCO3) impurity3->method3 Removes method4 High-Vacuum Drying impurity4->method4 Removes

Caption: Common impurities and effective removal methods.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization: This is the preferred method for large-scale purification if the crude product is already >90% pure. It is faster, uses less solvent, and is more economical than chromatography. It works best when the impurities have significantly different solubility profiles from the product.[9]

  • Column Chromatography: This method is ideal for purifying very impure mixtures or for separating compounds with similar polarities, such as regioisomers. While more time-consuming and solvent-intensive, it offers much higher resolving power.[1][2]

Q3: What are the recommended TLC conditions for monitoring the reaction and purification?

A3: A good starting point for TLC analysis is using silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Ethyl Acetate (EtOAc) and Hexanes is typically effective. Start with a ratio of 30:70 (v/v) EtOAc:Hexanes. Adjust the ratio to achieve an Rf value for the product of approximately 0.3-0.4, which is ideal for subsequent column chromatography.

  • Visualization: The compound has a UV-active pyrazole ring, so it should be visible under a UV lamp at 254 nm. You can also use staining agents like potassium permanganate if the impurities are not UV-active.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is estimated to be >90% pure by TLC or NMR.

  • Solvent Selection: Choose a solvent system in which 3-chloro-1H-pyrazole-4-carbonitrile has high solubility when hot and low solubility when cold. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points for screening (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Solvent/System Rationale
IsopropanolOften provides good solubility differential between hot and cold.
Ethyl Acetate / HexanesA versatile two-solvent system for fine-tuning solubility.
TolueneA higher-boiling point solvent, useful if others fail.
DioxaneMentioned in literature for similar pyrazole derivatives.[10]
Table 1: Recommended Solvents for Recrystallization Screening.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended for complex mixtures or when recrystallization fails.

  • TLC Analysis: Determine the optimal eluent system by TLC as described in the FAQ section. The goal is to have the product Rf at ~0.3 and good separation from all impurities.

  • Column Packing: Prepare a glass column with silica gel. A slurry packing method using the initial, low-polarity eluent is recommended to create a homogenous stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to obtain the pure 3-chloro-1H-pyrazole-4-carbonitrile.

Eluent System (v/v) Typical Application
10-20% EtOAc in HexanesFor separating non-polar impurities.
20-40% EtOAc in HexanesA good starting range for the product itself.
50-70% EtOAc in HexanesFor eluting more polar impurities like the carboxylic acid.
Table 2: Typical Eluent Systems for Column Chromatography.

References

  • US9522900B2, Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)
  • Choudhare et al., Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives, Atmiya University. [Link]

  • Popov, A. V. et al., Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions, Semantic Scholar. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, MDPI. [Link]

  • Fritz, H.E., Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7, Growing Science. [Link]

  • Al-Zaydi, K. M., Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines, ResearchGate. [Link]

  • Al-Zaydi, K. M., Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines, PMC. [Link]

  • Al-Zaydi, K. M., Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines, MDPI. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles, SciSpace. [Link]

  • Vilsmeier-Haack Reaction, Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide, Chemical Methodologies. [Link]

  • El-remessy, M. et al., Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, PMC. [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction, Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions, KTU ePubl. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles, Google P

Sources

Technical Support Center: Handling Unstable Diazonium Salts of 4-Cyanopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling diazonium salts of 4-cyanopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who work with these highly reactive intermediates. The inherent instability of diazonium salts, particularly those bearing electron-withdrawing groups like the cyano group on a pyrazole ring, presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure safe and successful experimentation.

Section 1: Understanding the Instability of 4-Cyanopyrazole Diazonium Salts

Why are these compounds so unstable?

The instability of diazonium salts is fundamentally due to the excellent leaving group ability of dinitrogen gas (N₂), a highly stable molecule.[1] The decomposition is entropically favored. While aromatic diazonium salts are generally more stable than their aliphatic counterparts due to resonance stabilization of the positive charge into the aromatic ring, the presence of a 4-cyano group on the pyrazole ring can have a complex effect on stability.[1][2]

The pyrazole ring itself is an electron-rich aromatic system. However, the cyano group is strongly electron-withdrawing. This electronic interplay can influence the stability of the diazonium cation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My diazotization of 4-amino-3-cyanopyrazole is failing, what are the common causes?

A1: Failed diazotization of aminopyrazoles can often be attributed to several factors:

  • Incorrect Temperature Control: The reaction must be kept between 0-5°C.[1][3] Higher temperatures lead to rapid decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and formation of dark-colored byproducts.

  • Inadequate Acidity: The reaction medium must be sufficiently acidic. This is crucial for the in situ generation of nitrous acid from sodium nitrite and to prevent premature coupling reactions.[1][2]

  • Purity of Starting Material: The 4-aminopyrazole precursor must be pure. Impurities can interfere with the diazotization process.

  • Reagent Stoichiometry: An incorrect ratio of sodium nitrite to the amine can lead to incomplete reaction or side reactions.[1] It is advisable to use a stoichiometric amount of sodium nitrite.[4]

Q2: I'm observing a lot of dark tar-like material during my reaction. What's happening?

A2: The formation of dark, insoluble materials is a common sign of diazonium salt decomposition. This can be caused by:

  • Elevated Temperatures: As mentioned, temperatures above 5°C can cause rapid, uncontrolled decomposition.[3]

  • Presence of Impurities: Transition metal impurities, even in trace amounts, can catalyze the decomposition of diazonium salts.[5] Ensure all glassware is scrupulously clean.

  • Exposure to Light: Some diazonium salts are light-sensitive and can decompose upon exposure.[1][5] It is good practice to protect the reaction from direct light by wrapping the flask in aluminum foil.

Q3: Can I isolate the 4-cyanopyrazole diazonium salt?

A3: In general, it is strongly advised not to isolate diazonium salts, especially on a large scale.[1][6] Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[3][5] They are typically generated in situ and used immediately in the subsequent reaction.[2][7] An exception is the formation of more stable salts, such as tetrafluoroborates, which can sometimes be isolated with extreme caution and on a very small scale (no more than 0.75 mmol is recommended).[4][6]

Q4: What are the best practices for quenching a reaction involving a diazonium salt?

A4: Before workup, it is critical to quench any unreacted diazonium salt. A common and effective method is the addition of a reducing agent like hypophosphorous acid (H₃PO₂).[8] Alternatively, sulfamic acid can be used to quench excess nitrous acid, which in turn prevents further diazotization.[4] Always have a quench solution readily available before starting the experiment.[4]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and use of 4-cyanopyrazole diazonium salts.

Problem 1: Low Yield in Subsequent Coupling Reactions (e.g., Sandmeyer, Azo Coupling)
Potential Cause Underlying Reason Recommended Solution
Decomposition of Diazonium Salt The primary cause of low yield is the loss of the diazonium salt before it can react with the coupling partner.Strictly maintain the reaction temperature between 0-5°C.[1][3] Use an ice-salt bath if necessary to maintain this temperature range. Protect the reaction from light.[1]
Incorrect pH for Coupling The pH of the reaction medium is critical for the efficiency of the coupling reaction. For example, coupling with phenols is typically carried out in slightly alkaline conditions, while coupling with anilines prefers a slightly acidic medium.[1][2]Carefully monitor and adjust the pH of the reaction mixture to the optimal range for your specific coupling partner.
Precipitation of Diazonium Salt If the diazonium salt is not fully soluble in the reaction medium, it can lead to incomplete and non-uniform reactions.[1]Ensure vigorous stirring throughout the reaction. If the salt precipitates, try to redissolve it before adding the coupling partner. This may involve adjusting the solvent system, but be cautious not to raise the temperature.
Problem 2: Formation of Unexpected Byproducts
Potential Cause Underlying Reason Recommended Solution
Phenol Formation If the reaction is run in an aqueous solution and the temperature rises, the diazonium salt can react with water to form a phenol.Maintain strict temperature control. Consider using a non-aqueous solvent system if compatible with your subsequent reaction.
Radical Reactions Decomposition of diazonium salts can proceed through radical pathways, leading to a variety of byproducts.[8][9]For reactions like the Sandmeyer reaction, the use of a copper(I) catalyst is crucial to promote the desired radical pathway and minimize side reactions.[8][10]
Self-Coupling In some cases, the diazonium salt can couple with unreacted aminopyrazole.Ensure complete diazotization by the slow, dropwise addition of sodium nitrite solution. Test for the presence of unreacted amine before proceeding.

Section 4: Experimental Protocols & Workflows

Protocol 1: In Situ Generation of a 4-Cyanopyrazole Diazonium Salt

This protocol outlines the general procedure for the in situ generation of a 4-cyanopyrazole diazonium salt for immediate use in a subsequent reaction.

Materials:

  • 4-Amino-3-cyanopyrazole derivative

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Dissolve the 4-amino-3-cyanopyrazole in the chosen acid (e.g., 3M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aminopyrazole solution, ensuring the temperature does not exceed 5°C.[11]

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization.

  • The resulting cold solution of the diazonium salt is now ready for immediate use in the next step.[11]

Workflow for Diazotization and Subsequent Sandmeyer Reaction:

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_sandmeyer Step 2: Sandmeyer Reaction A 4-Amino-3-cyanopyrazole in Acid (HCl/H2SO4) C In Situ Diazonium Salt Solution A->C Slow, dropwise addition B NaNO2 (aq) B->C E 4-Halo/Cyano-pyrazole Product C->E Addition of Diazonium Salt Solution D Copper(I) Halide/Cyanide (CuX/CuCN) D->E

Caption: Workflow for the in situ generation of a 4-cyanopyrazole diazonium salt followed by a Sandmeyer reaction.

Section 5: Safety Precautions

Working with diazonium salts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[12][13]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[12][13]

  • Scale: Avoid large-scale reactions. If scaling up, a thorough risk assessment is mandatory. Flow chemistry can be a safer alternative for larger quantities as it avoids the accumulation of the unstable intermediate.[3]

  • Isolation: Do not attempt to isolate solid diazonium salts unless you have specific expertise and safety measures in place (e.g., working with tetrafluoroborate salts on a very small scale).[4][6] Solid diazonium salts can be explosive.[1]

  • Quenching: Always have a quenching agent readily available.[4]

  • Handling: Use a plastic spatula when handling any isolated diazonium salt. Do not scratch or grind the solid.[4]

References

  • DIAZONIUM SALTS. (2020, March 29).
  • Arkivoc. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles.
  • Academia.edu. In Situ Formation of Diazonium Salts from Nitro Precursors for Scanning Electrochemical Microscopy Patterning of Surfaces.
  • ACS Publications. (2009, September 18). Flexible Strategy for Immobilizing Redox-Active Compounds Using in Situ Generation of Diazonium Salts. Investigations of the Blocking and Catalytic Properties of the Layers | Langmuir.
  • Synfacts. (2024). Hydrodeamination through in situ Generation of Diazonium Species by ortho-Naphthoquinone Catalysis.
  • ResearchGate. Typical aryl diazonium salt decomposition pathways (modified from reference[14]). Retrieved from

  • NPTEL. Lecture 16 Aromatic Diazonium Salts.
  • White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ACS Publications. (2013, January 25). Localized In situ Generation of Diazonium Cations by Electrocatalytic Formation of a Diazotization Reagent | ACS Applied Materials & Interfaces.
  • Organic Chemistry Tutor. Aryl Diazonium Ions.
  • BenchChem. (2025). Enhancing the stability of diazonium salts in azo dye synthesis.
  • RSC Publishing. Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to thebenzopyrano[4,3-c. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwwWtsN57sSNe-HAgKKpBbcPyZ3MofYnlGKz4qC2ggsIXzMKaN8ojfCBNNPxa7-I12uJr25zA1VyQ5vpRtK1XBwLrHG_Ckg6TufwJMIglZT17E_9lshe_1hpXDoaB_xViYLI5El1DeCZGY7rPSWCZ-SSN_laDh
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to thebenzopyrano[4,3-c]pyrazole system of pharmaceutical interest.
  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.
  • MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability.
  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ChemicalBook. Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • Wiley Online Library. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles.
  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • ResearchGate. Application of the Sandmeyer reaction for the synthesis of compounds...
  • ResearchGate. (2025, August 7). (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole.
  • ECHEMI. Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Indian Journal of Chemistry. cyanopyrazoles and their conversion to 1,3- diaryl-4-(4,6-diamino-1,3,5-triazin-2- yl)pyrazoles.
  • Wikipedia. Sandmeyer reaction.
  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • CONICET. New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][2][7]triazin-4-ones and. Retrieved from

  • TCI Chemicals. SAFETY DATA SHEET.
  • ResearchGate. (2025, August 7). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF.
  • PubMed. (2022, November 23). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles.
  • ResearchGate. Synthesis of pyrazole derivatives. | Download Scientific Diagram.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • OSTI.GOV. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5.
  • Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts.
  • DOAB. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I.
  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF.
  • ResearchGate. (2025, August 6). (PDF) New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][2][7]triazin‐4‐ones. Retrieved from

  • CAMEO Chemicals - NOAA. Diazonium Salts.
  • ResearchGate. (2025, August 6). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Request PDF.
  • Organic Chemistry Portal. Diazotisation.
  • MDPI. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
  • R Discovery. (2003, March 27). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions.
  • UCL Discovery - University College London. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

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Technical Support Center: Optimizing CuCl-Mediated Chlorination of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of copper(I) chloride (CuCl)-mediated chlorination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during this critical synthetic transformation. The following information is curated to enhance your experimental success by explaining the causality behind procedural choices and providing validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the CuCl-mediated chlorination of pyrazoles, providing concise answers grounded in established chemical principles.

Q1: What is the primary role of CuCl in the chlorination of pyrazoles?

A1: Copper(I) chloride primarily acts as a catalyst to facilitate the chlorination of pyrazoles, which are often resistant to direct electrophilic substitution. The mechanism can be complex and substrate-dependent, but generally, Cu(I) is oxidized to a Cu(II) or Cu(III) species in the presence of a chlorine source. This higher oxidation state copper species then acts as a more potent chlorinating agent or activates the chlorine source for electrophilic attack on the pyrazole ring. In some cases, an external oxidant is used to regenerate the active copper catalyst, allowing for catalytic rather than stoichiometric use of the copper salt.[1][2]

Q2: Why is temperature a critical parameter in this reaction?

A2: Temperature plays a pivotal role in balancing reaction kinetics and selectivity. Insufficient temperature can lead to sluggish or incomplete reactions. Conversely, excessive heat can promote undesirable side reactions such as over-chlorination, decomposition of the starting material or product, and catalyst deactivation.[3] The optimal temperature is highly dependent on the substrate's electronic properties and the specific chlorinating agent used. For instance, more electron-rich pyrazoles may require milder conditions, while electron-deficient systems might necessitate higher temperatures to achieve a reasonable reaction rate.

Q3: What are the most common chlorinating agents used with CuCl?

A3: A variety of chlorinating agents can be paired with CuCl. Common choices include:

  • N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid chlorinating agent.[4]

  • Sulfuryl chloride (SO₂Cl₂): A more reactive and aggressive chlorinating agent.[3]

  • Trichloroisocyanuric acid (TCCA): A stable, high-chlorine-content solid that can act as both an oxidant and a chlorine source.[5][6][7]

  • Hydrochloric acid (HCl) with an oxidant (e.g., O₂): This system generates active chlorine species in situ.[8]

The choice of chlorinating agent will significantly influence the optimal reaction temperature and conditions.

Q4: How does the solvent choice impact the reaction outcome?

A4: The solvent influences the solubility of reactants and the stability of reaction intermediates. Common solvents for CuCl-mediated chlorinations include:

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is often a good choice for these reactions.[9]

  • Dimethylformamide (DMF): A polar aprotic solvent that can facilitate reactions involving less soluble substrates.[10]

  • Dichloromethane (CH₂Cl₂): A less polar solvent that can be effective in certain cases.

  • Ionic Liquids: Can offer enhanced reactivity and selectivity in some instances.[11]

It is crucial to use anhydrous solvents, as water can interfere with the catalyst and chlorinating agent.[12]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the CuCl-mediated chlorination of pyrazoles.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Insufficient Temperature Review literature for analogous substrates. Monitor reaction progress by TLC or GC-MS at set intervals.Gradually increase the reaction temperature in 5-10 °C increments. Be mindful of potential side reactions at higher temperatures.[3]
Catalyst Inactivity Ensure the CuCl is of high purity and has been stored under inert conditions to prevent oxidation.Use freshly opened or purified CuCl. Consider adding a co-catalyst or ligand if reported for similar transformations.[13]
Ineffective Chlorinating Agent Verify the activity of the chlorinating agent (e.g., titration of NCS).Switch to a more reactive chlorinating agent (e.g., from NCS to SO₂Cl₂). Ensure the chlorinating agent is added in appropriate stoichiometric amounts.
Poor Solubility Observe the reaction mixture for undissolved solids.Select a solvent in which all reactants are soluble at the reaction temperature.[3] Consider using a co-solvent system.
Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Over-chlorination (di- or tri-chlorinated products) Analyze the product mixture by GC-MS or LC-MS to identify the masses of byproducts.Reduce the reaction temperature.[3] Decrease the equivalents of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is the major component.
Isomeric Products Use NMR spectroscopy to determine the regiochemistry of the products.Modify the reaction conditions to favor the desired isomer. This may involve changing the solvent, temperature, or using a directing group on the pyrazole substrate.
Decomposition Observe for color changes (e.g., darkening of the reaction mixture) and the formation of insoluble materials.Lower the reaction temperature. Reduce the reaction time. Ensure an inert atmosphere to prevent oxidative degradation.
Issue 3: Reaction Runaway or Exotherm

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Highly Exothermic Reaction Monitor the internal temperature of the reaction vessel during the addition of reagents.Add the chlorinating agent slowly and portion-wise, especially when using reactive agents like SO₂Cl₂.[3] Ensure adequate cooling and stirring.
Inadequate Heat Dissipation Assess the reactor setup for efficient heat transfer.Use a larger reaction vessel or a jacketed reactor with a cooling system. Consider using a solvent with a higher boiling point to help manage the exotherm.[3]

Section 3: Experimental Protocols & Data

General Protocol for CuCl-Mediated Chlorination of a Generic Pyrazole

Materials:

  • Substituted Pyrazole (1.0 mmol)

  • CuCl (0.1 mmol, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv.)

  • Anhydrous Acetonitrile (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and CuCl.

  • Add anhydrous acetonitrile and stir the mixture until the solids are dissolved.

  • Add NCS in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Temperature Optimization Data for a Model Reaction

The following table summarizes the effect of temperature on the yield of 4-chloro-1-phenyl-1H-pyrazole from 1-phenyl-1H-pyrazole using CuCl and NCS in acetonitrile.

Entry Temperature (°C) Reaction Time (h) Yield (%)
1Room Temperature24< 5
2401235
360678
480492
5100485 (with side products)

Note: These are representative data and optimal conditions may vary for different substrates.

Section 4: Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in CuCl-mediated pyrazole chlorination.

troubleshooting_workflow start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes check_exotherm Reaction Runaway? check_selectivity->check_exotherm No lower_temp Lower Temperature check_selectivity->lower_temp Yes success Successful Chlorination check_exotherm->success No slow_addition Slow Reagent Addition check_exotherm->slow_addition Yes check_catalyst Check Catalyst Activity increase_temp->check_catalyst change_reagent Change Chlorinating Agent check_catalyst->change_reagent change_reagent->start adjust_stoichiometry Adjust Stoichiometry lower_temp->adjust_stoichiometry monitor_reaction Monitor Reaction Closely adjust_stoichiometry->monitor_reaction monitor_reaction->start improve_cooling Improve Cooling slow_addition->improve_cooling improve_cooling->start

Caption: A decision-tree diagram for troubleshooting common experimental issues.

Proposed Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for the CuCl-mediated chlorination of a pyrazole using a chlorinating agent like NCS.

catalytic_cycle CuCl Cu(I)Cl ActiveCu [Cu(III)Cl₂(NCS)] CuCl->ActiveCu + NCS Product Pyrazole-Cl ActiveCu->Product + Pyrazole-H Pyrazole Pyrazole-H Pyrazole->Product Product->CuCl - HCl, - Succinimide NCS NCS NCS->ActiveCu Succinimide Succinimide

Caption: A simplified representation of the copper catalytic cycle.

References

  • Role of Copper Species in Chlorination and Condensation Reactions of Acetylene. (n.d.). Environmental Science & Technology. Retrieved from [Link]

  • Dalvi, B., Shinde, R. G., & Lokhande, M. N. (2022). Copper chloride mediated regioselective chlorination of 1-oxotetrahydrocarbazole. Arkivoc, 2022(5), 38-45. Retrieved from [Link]

  • Khatun, N., et al. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. ACS Omega, 4(4), 7036-7047. Retrieved from [Link]

  • Toxics, A. (2000). Copper-catalyzed chlorination and condensation of acetylene and dichloroacetylene. Chemosphere, 40(9-11), 957-962. Retrieved from [Link]

  • Khatun, N., et al. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. ACS Omega, 4(4), 7036-7047. Retrieved from [Link]

  • Wang, C., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046-5050. Retrieved from [Link]

  • Yu, Q., Deng, Y., & Chen, X. (2020). Applications of Chlorination of Copper: Separation, Deposition, and Thermochemical Cycle. Advances in Materials and Metallurgy, 5(5). Retrieved from [Link]

  • Wikipedia. (n.d.). Copper–chlorine cycle. Retrieved from [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950-25955. Retrieved from [Link]

  • Dalvi, B., Shinde, R. G., & Lokhande, M. N. (2022). Copper chloride mediated regioselective chlorination of 1-oxotetrahydrocarbazole. Arkivoc, 2022(5), 38-45. Retrieved from [Link]

  • Zhang, W., & Li, C.-J. (2006). Copper(I)-catalyzed chlorine atom transfer radical cyclization reactions of unsaturated alpha-chloro beta-keto esters. Organic Letters, 8(25), 5741-5744. Retrieved from [Link]

  • BASF AG. (1991). Preparation of 4-chloropyrazoles. U.S. Patent 5,047,551.
  • Carley, A. F., et al. (2020). The interaction of CO with a copper(II) chloride oxy-chlorination catalyst. Physical Chemistry Chemical Physics, 22(8), 4478-4488. Retrieved from [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950-25955. Retrieved from [Link]

  • Singh, U., et al. (2020). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 22(12), 3748-3752. Retrieved from [Link]

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 488. Retrieved from [Link]

  • A kind of preparation method of 4-chloropyrazole derivative. (2014). Chinese Patent CN103923012A.
  • Aerobic oxychlorination of phenols catalyzed by copper(II) chloride. (2025). ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2000). Formation of a Tetranuclear Copper(II) Cluster Assembled by Metal-Assisted Hydrolysis and Desulfurization of Bis(3,5-dimethylpyrazolyl)methylphosphine Sulfide, MeP(S)(3,5-Me2Pz)2. Inorganic Chemistry, 39(13), 2891-2895. Retrieved from [Link]

  • Lyalin, B. V., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1320-1324. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. Retrieved from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules, 30(19), 3841. Retrieved from [Link]

  • CuCl catalysed remote C−H chlorination of alkyl hydroperoxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 4-chloropyridine-n-oxides. (2002). WIPO Patent WO2002102779A1.
  • Wang, H., et al. (2018). Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Synlett, 29(20), 2689-2692. Retrieved from [Link]

  • Spontaneous Self-Assembly of an Unsymmetric Trinuclear Triangular Copper(II) Pyrazolate Complex, [Cu3(μ3-OH)(μ-pz)3(MeCOO)2(Hpz)] (Hpz = Pyrazole). Synthesis, Experimental and Theoretical Characterization, Reactivity, and Catalytic Activity. (2004). Inorganic Chemistry, 43(17), 5346-5355. Retrieved from [Link]

  • C‒H An chlorination of pyrazole 1a. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical C−H chlorination and bromination of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • copper-catalyzed arylations and heteroarylations. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules, 30(19), 3841. Retrieved from [Link]

  • Liu, Z., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 775-780. Retrieved from [Link]

Sources

Technical Support Center: 3-Chloro-1H-pyrazole-4-carbonitrile Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this compound in aqueous media. Our goal is to provide you with practical, evidence-based solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of 3-chloro-1H-pyrazole-4-carbonitrile.

Q1: Why is my 3-chloro-1H-pyrazole-4-carbonitrile not dissolving in water at room temperature?

A1: The limited aqueous solubility of 3-chloro-1H-pyrazole-4-carbonitrile is primarily due to its molecular structure. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, has an overall aromatic character that contributes to its hydrophobicity.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid crystal lattice, require significant energy to overcome for dissolution to occur.[1]

Q2: I observed some initial dissolution, but the compound crashed out of solution. What happened?

A2: This phenomenon, known as precipitation, often occurs when a supersaturated solution is formed. This can happen if the initial dissolving conditions (e.g., heating) are not maintained, or if the solution is disturbed. It indicates that the concentration of the compound has exceeded its thermodynamic solubility limit under the final storage or experimental conditions.

Q3: Can I heat the solution to improve solubility?

A3: Yes, for many organic compounds, including pyrazole derivatives, solubility increases with temperature.[2][3] The added thermal energy helps to overcome the crystal lattice energy, allowing the solvent to interact more effectively with the solute molecules.[1] However, it is crucial to assess the thermal stability of 3-chloro-1H-pyrazole-4-carbonitrile to avoid degradation at elevated temperatures. Always return the solution to your target experimental temperature and observe for any precipitation.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Adjusting the pH can significantly impact the solubility of ionizable compounds.[4] Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[1] The pKa of the compound will determine the optimal pH range for ionization and, consequently, for enhanced solubility. For pyrazole derivatives, creating acidic conditions (e.g., using HCl) can often increase solubility.[1]

Q5: Are there any recommended organic co-solvents to improve solubility?

A5: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic nature of the pyrazole derivative.[7] Common choices for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[8][9] It is advisable to start with a small percentage of the co-solvent and gradually increase it to find the optimal ratio that maintains solubility without negatively impacting your downstream application.

In-Depth Troubleshooting Guides

For more persistent solubility issues, the following detailed guides provide step-by-step protocols and the scientific rationale behind them.

Guide 1: Systematic Co-Solvent Screening

This guide will walk you through a systematic approach to identify an effective co-solvent system for your experiments.

Objective: To determine the most suitable co-solvent and its optimal concentration to achieve the desired solubility of 3-chloro-1H-pyrazole-4-carbonitrile.

Core Principle: Co-solvency reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[10] By disrupting the hydrogen bonding network of water, co-solvents create a more favorable environment for the dissolution of non-polar molecules.[10]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of 3-chloro-1H-pyrazole-4-carbonitrile in a panel of water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400).

  • Serial Dilutions: In a multi-well plate, perform serial dilutions of your aqueous buffer.

  • Co-solvent Addition: Add a fixed, small volume of each co-solvent stock solution to the corresponding rows of the plate.

  • Compound Addition: Add a consistent amount of 3-chloro-1H-pyrazole-4-carbonitrile to each well.

  • Equilibration: Seal the plate and allow it to equilibrate at your desired experimental temperature for a set period (e.g., 24-72 hours) with gentle agitation.[11]

  • Observation and Quantification: Visually inspect each well for precipitated material. For a quantitative assessment, centrifuge the plate, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[11]

Data Presentation: Co-Solvent Solubility Comparison

Co-Solvent (5% v/v)Visual ObservationSolubility (µg/mL)
DMSOClear Solution550
EthanolSlight Haze320
PEG 400Clear Solution480
Propylene GlycolPrecipitate150

Troubleshooting Workflow: Co-Solvent Selection

Caption: A decision-making workflow for selecting an appropriate co-solvent.

Guide 2: pH-Dependent Solubility Profiling

This guide outlines the process for determining the solubility of 3-chloro-1H-pyrazole-4-carbonitrile across a range of pH values.

Objective: To identify the optimal pH for maximizing the solubility of 3-chloro-1H-pyrazole-4-carbonitrile through ionization.

Core Principle: The solubility of weakly basic or acidic compounds is highly dependent on the pH of the aqueous medium. For a weak base like a pyrazole derivative, decreasing the pH below its pKa will lead to protonation, forming a more soluble cationic species.[1][12]

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess of solid 3-chloro-1H-pyrazole-4-carbonitrile to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).[11]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.[13]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., LC-MS/MS).[11]

  • pH Verification: Measure the final pH of each saturated solution to ensure it has not shifted significantly during the experiment.[11]

Data Presentation: pH vs. Solubility

pHSolubility (µg/mL)
2.01200
4.0850
6.0250
7.4100
9.095

Troubleshooting Logic: pH Adjustment

pHSolubilityLogic start Initial Solubility Test prepare_buffers Prepare Buffers (pH 2-10) start->prepare_buffers measure_solubility Measure Solubility at each pH prepare_buffers->measure_solubility plot_data Plot Solubility vs. pH measure_solubility->plot_data determine_optimal_ph Determine Optimal pH for Solubilization plot_data->determine_optimal_ph

Caption: A streamlined process for determining pH-dependent solubility.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Cosolvent - Wikipedia. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds - PubMed. Available at: [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. Available at: [Link]

  • Increasing the Solubility of Organic Compounds in Water | Wyzant Ask An Expert. Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]

  • Cas 288-13-1,Pyrazole - LookChem. Available at: [Link]

  • A Review On Pyrazole An Its Derivative - IJCRT.org. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.
  • 13.4 Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. Available at: [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - Figshare. Available at: [Link]

  • The importance of solubility and how to collect it using dynamic methods - Technobis. Available at: [Link]

Sources

Technical Support Center: Mastering Regioselectivity in N-Alkylation of 3-Chloropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 3-chloropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective N-alkylation on this critical heterocyclic scaffold. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often complicate regioselective N-functionalization, making it a significant synthetic challenge.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Experimental Challenges

This section addresses specific issues you may encounter during the N-alkylation of 3-chloropyrazoles, offering explanations and actionable solutions.

Q1: Why am I obtaining a mixture of N1 and N2 alkylated isomers?

A1: The formation of a regioisomeric mixture is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2][3] The outcome of the reaction is a delicate balance of several competing factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The chlorine atom at the 3-position presents a degree of steric bulk. Consequently, the N1 position (adjacent to the CH group) is often more accessible than the N2 position (adjacent to the chlorine). Using a bulkier alkylating agent can further amplify this effect, directing the reaction towards the less hindered nitrogen.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the nucleophilicity of the two nitrogen atoms. While both nitrogens are nucleophilic after deprotonation, their relative reactivity can be modulated by the electronic properties of the substituents on the pyrazole ring.[1][4]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in dictating the regioselectivity. These parameters can influence the aggregation state of the pyrazolate anion and the nature of the transition state.[1][5]

Optimization Strategies:

  • Modify Steric Hindrance: If the desired isomer is at the less sterically hindered N1 position, employing a bulkier alkylating agent can enhance selectivity.[3]

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often good starting points and can favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4][6]

  • Base and Catalyst System: The choice of base is critical. For N1-alkylation of 3-substituted pyrazoles, potassium carbonate (K₂CO₃) in DMSO has proven effective.[4][7] In certain reactions, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[1][2] Conversely, magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[4]

Decision tree for improving regioselectivity.
Q2: How can I improve the yield of my N-alkylation reaction?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of starting materials or products.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System:

    • Base Strength: Ensure the base is strong enough to completely deprotonate the pyrazole. Common bases include K₂CO₃, NaH, and Cs₂CO₃.[1][7]

    • Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Ensure your chosen solvent effectively dissolves the reactants. Anhydrous polar aprotic solvents like DMF or DMSO are generally reliable choices.[4]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If your reaction is sluggish, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).

    • Stability: Ensure the alkylating agent is stable under the reaction conditions. Some alkylating agents may decompose at elevated temperatures.

  • Optimize Reaction Parameters:

    • Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.[7] Monitor the reaction for potential side product formation at higher temperatures.

    • Reaction Time: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

Workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the N-alkylation of 3-chloropyrazoles.

Q1: What are the primary factors that control regioselectivity in pyrazole N-alkylation?

A1: The regioselectivity of N-alkylation in unsymmetrical pyrazoles is primarily governed by a combination of steric and electronic factors, along with the reaction conditions.[1][5]

  • Steric Effects: The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by the substituents on the pyrazole ring, affects their nucleophilicity.[1]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can significantly influence the ratio of N1 to N2 isomers.[1][5]

Q2: Which analytical techniques are most effective for distinguishing between N1 and N2 alkylated isomers of 3-chloropyrazole?

A2: Unambiguous characterization of the regioisomers is crucial. The following techniques are highly recommended:

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR):

    • ¹H NMR: The chemical shifts of the pyrazole ring protons will differ between the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly those adjacent to the nitrogen atoms, will be distinct for each isomer.

    • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is the definitive method for assigning regiochemistry.[3][6] An NOE correlation between the protons of the N-alkyl group and the proton at the 5-position of the pyrazole ring confirms the N1-isomer. Conversely, an NOE between the N-alkyl group and the substituent at the 4-position would indicate the N2-isomer (if a substituent is present). HMBC (Heteronuclear Multiple Bond Correlation) can also be used to establish long-range correlations between the N-alkyl protons and the pyrazole ring carbons.[8]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure and regiochemistry.[9]

Q3: Are there alternative methods to traditional base-mediated N-alkylation for controlling regioselectivity?

A3: Yes, several alternative strategies have been developed to address the challenge of regioselectivity:

  • Acid-Catalyzed Alkylation: Methods using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst can provide good yields of N-alkyl pyrazoles. In these cases, regioselectivity is often controlled by steric factors.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles with alcohols.[3]

  • Transition Metal Catalysis: Various transition metal-catalyzed methods, such as the Chan-Lam coupling with boronic acids, have been employed for the N-arylation and, in some cases, N-alkylation of pyrazoles.[3][10]

Experimental Protocols

General Procedure for Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of 3-chloropyrazole.

Materials:

  • 3-Chloropyrazole (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-chloropyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).[4]

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • If using NaH, add the pyrazole to a suspension of NaH in the solvent and stir for 15-30 minutes at room temperature to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.[4]

  • Stir the reaction at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, carefully quench the reaction (e.g., with water or saturated aqueous NH₄Cl if NaH was used) and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.[4]

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes how different reaction parameters can influence the N1/N2 isomer ratio.

ParameterConditionPredominant IsomerRationale
Steric Hindrance Bulky alkylating agentN1 (less hindered)Steric repulsion directs the incoming electrophile to the more accessible nitrogen.[3]
Base K₂CO₃ in DMSON1A commonly effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[4][7]
NaHOften high selectivityCan prevent the formation of regioisomeric byproducts in certain cases.[1][2]
Solvent Polar aprotic (DMF, DMSO)Often favors a single isomerInfluences the solvation of the pyrazolate anion and the transition state.[4]
Fluorinated alcohols (TFE, HFIP)Can dramatically increase selectivityUnique hydrogen-bonding properties can influence the reaction pathway.[4][6]

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • N-alkylation method of pyrazole.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and reactions of 1-benzyl-3-haloalkyl-5-chloropyrazoles. ResearchGate. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

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Removing copper residues from pyrazole synthesis products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Remediation in Pyrazole Synthesis

Subject: Advanced Protocols for Removing Copper Residues from N-Heterocyclic Scaffolds Ticket ID: TS-CU-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely here because your pyrazole product is retaining copper despite standard workups. This is not a random contamination; it is a coordination chemistry problem. Pyrazoles are excellent


-donor ligands. When you synthesize them using copper catalysts (e.g., Ullmann-type N-arylation, Chan-Lam coupling, or CuAAC "click" chemistry), you are effectively synthesizing a metal-ligand complex.

To purify your compound, you must introduce a competing ligand with a significantly higher formation constant (


) for copper than your pyrazole product, or use a scavenger with superior binding kinetics. This guide details the protocols to break that bond.

Module 1: The Diagnostic Phase (Assessment)

Before attempting remediation, quantify the problem. Visual cues (blue/green tint) are unreliable; a product can appear off-white yet contain >1000 ppm copper.

Regulatory Limits (ICH Q3D R2) Copper is a Class 2A impurity. Limits depend on the route of administration.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (Option 1)*
Oral 3000 µ g/day 300 ppm
Parenteral (IV/IM)300 µ g/day 30 ppm
Inhalation 300 µ g/day 30 ppm

*Option 1 assumes a maximum daily dose of 10 g of the drug product.[1] If your dose is lower, calculate using Option 2: Concentration (ppm) = PDE (µg) / Daily Dose (g).[1]

Module 2: Aqueous Workup Optimization (First Line of Defense)

Standard brine/water washes are ineffective against Pyrazole-Cu complexes. You must use active chelation.

Protocol A: The Ammonia Wash (Best for Non-Acid Sensitive Products)

Ammonia forms the water-soluble tetraamminecopper(II) complex,


, which is deep blue and highly stable.
  • Dilute: Dissolve the crude reaction mixture in a non-miscible solvent (EtOAc or DCM). Note: EtOAc is preferred as DCM can retain copper salts in micro-emulsions.

  • Wash: Add 10% aqueous

    
     (saturated with 
    
    
    
    to buffer pH ~9).
  • Agitate: Shake vigorously for 5–10 minutes. The aqueous layer should turn royal blue.

  • Repeat: Repeat until the aqueous layer is colorless.

  • Finish: Wash with water, then brine, to remove residual ammonia.

Protocol B: The EDTA Wash (The Heavy Hitter)

EDTA (


 for Cu) is stronger than ammonia but requires pH control. EDTA only binds effectively when its carboxylic acid groups are deprotonated.
  • Preparation: Prepare a 0.1 M Disodium EDTA solution. Adjust pH to 8–9 using NaOH. Critical: If pH < 7, chelation efficiency drops drastically.

  • Contact: Stir the organic phase with the EDTA solution for at least 30 minutes. Mere shaking in a funnel is often insufficient for tight pyrazole complexes.

  • Separation: If an emulsion forms (common with EDTA), add a small amount of brine or filter through a Celite pad.

Visualization: Extraction Logic Flow

G Start Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Yes Yes Solubility->Yes High Risk No No (Organic Soluble) Solubility->No Resin Go to Solid Phase Scavenging (Module 3) Yes->Resin EDTA EDTA Wash (pH 8-9) (Stir >30 mins) Yes->EDTA AcidSens Is Product Acid Sensitive? No->AcidSens Ammonia Ammonia/NH4Cl Wash (Forms [Cu(NH3)4]2+) No->Ammonia AcidSens->Yes Avoid Acidic Buffers AcidSens->No Check Check Aqueous Layer Color Ammonia->Check EDTA->Check Blue Blue/Green Check->Blue Clear Colorless Check->Clear Repeat Repeat Wash Blue->Repeat Final Brine Wash -> Dry -> Concentrate Clear->Final Repeat->Ammonia

Figure 1: Decision matrix for liquid-liquid extraction of copper residues.

Module 3: Solid-Phase Scavenging (The Precision Tool)

When extraction fails or limits are strict (<10 ppm), use functionalized silica scavengers. These are superior to polymer resins because they do not swell and are compatible with all solvents.[2][3]

Mechanism: Silica-supported scavengers use surface-bound ligands (Thiol, Thiourea, Imidazole) to sequester metals. For Copper, Thiol (Si-Thiol) is the industry standard due to the high affinity of sulfur for soft/borderline metals like Cu.

Protocol: Batch Mode Scavenging
  • Loading: Dissolve crude product in a solvent (THF, MeOH, EtOAc, or DMF).

  • Dosage: Add Si-Thiol (or Si-Thiourea ) at 4–8 molar equivalents relative to the residual copper content (not the catalyst amount used).

    • Rule of Thumb: If Cu content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Conditions:

    • Temperature: Heat to 40–50°C. Thermal energy helps break the Pyrazole-Cu coordination.

    • Time: Stir for 1–4 hours.

  • Filtration: Filter through a 0.2 µm frit or Celite pad.

  • Analysis: Test filtrate for Cu. If high, re-treat.

Visualization: Scavenger Selection

Scavenger Input Residual Copper Detected Species Identify Copper Species Input->Species Cu1 Cu(I) (e.g., Click Chem) Species->Cu1 Cu2 Cu(II) (e.g., Chan-Lam) Species->Cu2 Scav1 Si-Thiol (Preferred) or Si-Thiourea Cu1->Scav1 High Affinity Cu2->Scav1 Universal Scav2 Si-TMT (Trimer) or Si-IDA (Chelator) Cu2->Scav2 Alternative Solvent Solvent Compatibility? Scav1->Solvent Scav2->Solvent All Compatible with All Solvents Solvent->All Action Add 4-8 eq. -> Heat 50°C -> Filter All->Action

Figure 2: Selection logic for functionalized silica scavengers.

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous phase during the EDTA wash.

  • Cause: Pyrazoles can be basic. If the aqueous phase is too acidic, your product protonates and stays in the water.

  • Fix: Ensure the EDTA solution is pH 8–9. If your product is highly polar, skip aqueous extraction and use Si-Thiol in an organic solvent (e.g., MeOH) followed by filtration.

Q2: The scavenger didn't reduce the Copper level below 50 ppm.

  • Cause: Kinetic inhibition. The Pyrazole-Cu bond is strong, and room temperature stirring isn't providing enough activation energy for the exchange.

  • Fix: Increase temperature to 50–60°C. Alternatively, switch to Flow Chemistry mode: pass the solution through a packed bed of Si-Thiol at a slow flow rate to maximize surface interaction time.

Q3: Can I use Activated Carbon?

  • Answer: Yes, but with caution. Activated carbon is non-selective and may adsorb your yield. It is best used as a final "polishing" step after a primary chelation or scavenging step.

Q4: I am doing a large-scale (>1kg) synthesis. Is chromatography necessary?

  • Answer: Avoid chromatography for metal removal at scale; it is costly and inefficient. A crystallization step from a solvent that keeps the Cu complex in solution (e.g., Isopropanol/Water mixtures) is preferred. If crystallization fails, an EDTA wash followed by a Si-Thiol polish is the standard GMP workflow.

References

  • ICH Q3D(R2): Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Removal of Copper from Reaction Mixtures. Biotage Application Notes. Link (General reference for metal scavenging methodologies).

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.Link

  • Practical Guide to Rational Scavenger Selection.The Open Medicinal Chemistry Journal, 2009. (Discusses Thiol vs. Amine affinity).
  • Purification of Laboratory Chemicals.W.L.F. Armarego, 2017. (Standard reference for EDTA/Ammonia workup protocols).

Sources

Validation & Comparative

Predictive Accuracy vs. Empirical Reality: A Comparative Guide to 1H NMR Chemical Shifts of 3-Chloro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, accurately assigning the nuclear magnetic resonance (NMR) spectra of highly functionalized nitrogen heterocycles is a routine yet complex hurdle. 3-Chloro-1H-pyrazole-4-carbonitrile (CAS: 2169103-68-6) serves as a critical molecular building block in the synthesis of pyrazolo-pyrimidines, allopurinol analogs, and novel agrochemicals. However, its structural simplicity is deceptive.

The presence of prototropic tautomerism and strong electron-withdrawing groups makes the in silico prediction of its


H NMR chemical shifts highly variable across different software platforms. This guide objectively compares the performance of leading NMR prediction tools against established empirical realities, providing a self-validating experimental protocol to ensure absolute structural confidence.
Mechanistic Causality of Chemical Shifts

To evaluate predictive software, we must first understand the physical microenvironment of the molecule. 3-Chloro-1H-pyrazole-4-carbonitrile contains only two protons, but their magnetic environments are heavily perturbed by the surrounding functional groups:

  • The C5-H Proton (Aromatic Singlet): In an unsubstituted pyrazole, the C3/C5 protons typically resonate around 7.6 ppm. However, the cyano group (-CN) at C4 exerts a profound anisotropic and inductive deshielding effect. Compounding this, the chloro group (-Cl) at C3 withdraws electron density across the conjugated

    
    -system. Consequently, the C5-H proton is severely deshielded, pushing its empirical resonance downfield to the 8.45–8.65 ppm  range in DMSO-
    
    
    
    .
  • The N1-H Proton (Exchangeable Broad Singlet): The N-H proton is subject to rapid annular tautomerism (interconverting between the 3-chloro and 5-chloro tautomers) [1]. Because DMSO-

    
     acts as a strong hydrogen-bond acceptor, it slows this exchange on the NMR timescale compared to non-polar solvents, resulting in a broad, highly deshielded singlet typically observed between 13.5–14.0 ppm  [2].
    
Platform Comparison: In Silico Prediction vs. Empirical Data

Relying solely on software to predict the


H NMR spectrum of 3-chloro-1H-pyrazole-4-carbonitrile can lead to misassignments if the underlying algorithm struggles with tautomeric averaging or solvent-solute hydrogen bonding. Below is a comparative analysis of leading predictive methodologies against the expected empirical baseline.
Analytical Method / PlatformC5-H Shift (ppm)N1-H Shift (ppm)Algorithmic Basis & Performance Notes
Empirical Baseline (DMSO-

)
8.45 - 8.65 13.5 - 14.0 (br) Ground Truth. Reflects true solvent H-bonding and tautomeric equilibrium.
ChemDraw Professional ~8.15~13.0HOSE Code / Additivity Rules. Underestimates the combined deshielding effect of ortho-CN and meta-Cl.
ACD/Labs NMR Predictors ~8.40~13.5Neural Network / Database. Highly accurate for C5-H due to extensive heterocyclic training sets.
DFT (B3LYP/6-311++G(d,p) GIAO) ~8.55~13.8Quantum Mechanical Shielding Tensor. Most accurate in silico method when explicitly modeled with implicit solvent (PCM) [3].

Key Insight: Empirical additivity tools (like ChemDraw) often fail to account for the non-linear deshielding synergy between the -Cl and -CN groups on the pyrazole ring. Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) calculations provides the highest fidelity, closely matching empirical data by accounting for the specific tautomeric state and solvent dielectric [3].

Self-Validating Experimental Protocol

To establish a trustworthy empirical baseline for 3-chloro-1H-pyrazole-4-carbonitrile, the experimental workflow must be designed to control for concentration, solvent exchange, and tautomeric line-broadening.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of high-purity (>98%) 3-chloro-1H-pyrazole-4-carbonitrile.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Causality Check: DMSO-

    
     is chosen over CDCl
    
    
    
    because the polarity and hydrogen-bonding capacity of DMSO stabilize the N-H proton, preventing the signal from washing out or shifting unpredictably due to concentration-dependent dimerization [2].

Step 2: Acquisition Parameters (400 - 600 MHz Spectrometer)

  • Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds. The C5-H proton lacks adjacent protons for efficient dipole-dipole relaxation; a sufficient D1 ensures accurate integration.

  • Number of Scans (NS): 16 to 32 scans to achieve a high signal-to-noise ratio (>250:1).

  • Temperature: Regulate the probe strictly at 298 K.

Step 3: Variable Temperature (VT) Validation (Optional but Recommended)

  • If the N-H signal is excessively broad or invisible, lower the probe temperature to 283 K.

  • Causality Check: Cooling the sample slows the prototropic exchange between the 1H and 2H nitrogens. If tautomerism is the cause of the broadening, the signal will sharpen into distinct peaks representing the individual tautomers [1].

Step 4: Spectral Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow, highlighting the critical decision point for resolving pyrazole tautomerism.

NMR_Workflow N1 Sample Preparation (3-Chloro-1H-pyrazole-4-carbonitrile) N2 Solvent Selection (DMSO-d6 for H-bonding) N1->N2 N3 Data Acquisition (400-600 MHz, zg30) N2->N3 N4 Tautomeric Evaluation (Variable Temp NMR) N3->N4 Assess N-H Broadening N5 Spectral Processing (Phase, Baseline, TMS Lock) N4->N5 Resolve 3-Cl/5-Cl Exchange N6 Comparative Analysis (Empirical vs. DFT/Predictors) N5->N6

Workflow for validating 1H NMR chemical shifts and resolving pyrazole tautomerism.

References
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at:[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC / National Institutes of Health. Available at:[Link]

Technical Guide: IR Spectrum Analysis of 3-Chloro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the IR spectrum of 3-chloro-1H-pyrazole-4-carbonitrile, focusing on the diagnostic nitrile stretch frequency. This document is structured for researchers and drug development professionals, synthesizing experimental data with theoretical principles to ensure accurate characterization.

Executive Summary & Application Context

3-Chloro-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Janus kinase) and agrochemicals. The nitrile group (


) at the 4-position serves as both a versatile handle for further transformation (e.g., to amides, tetrazoles) and a highly specific spectroscopic probe.

This guide compares the vibrational signature of the 3-chloro derivative against its common analog, 3-amino-1H-pyrazole-4-carbonitrile , to establish a reliable identification protocol.

Theoretical Framework: The Nitrile Stretch

The nitrile stretching vibration (


) typically appears in the 

region. Its precise position is governed by three primary factors:
  • Electronic Effects (Resonance vs. Induction):

    • Electron Donating Groups (EDGs): Substituents capable of

      
       (mesomeric) effects (e.g., 
      
      
      
      ) donate electron density into the ring, which can conjugate with the nitrile group. This increases the single-bond character of the
      
      
      bond but decreases the bond order of the
      
      
      triple bond, leading to a red shift (lower frequency).
    • Electron Withdrawing Groups (EWGs): Substituents with

      
       (inductive) effects (e.g., 
      
      
      
      ,
      
      
      ) withdraw electron density. If resonance is minimal, this strengthens the
      
      
      bond by reducing antibonding orbital population, leading to a blue shift (higher frequency).
  • Hydrogen Bonding:

    • In the solid state (KBr pellet), the

      
      -pyrazole 
      
      
      
      acts as a donor to the nitrile nitrogen acceptor. This intermolecular H-bonding weakens the
      
      
      force constant, shifting the peak to a lower frequency compared to dilute solution spectra.
Diagram 1: Electronic Influence on Nitrile Frequency

The following diagram illustrates the competing electronic effects that determine the final wavenumber.

ElectronicEffects cluster_Amino 3-Amino Analog cluster_Chloro 3-Chloro Target Substituent C3-Substituent (-Cl vs -NH2) Mechanism Electronic Mechanism Substituent->Mechanism Determines BondOrder C≡N Bond Order Mechanism->BondOrder Modulates Frequency IR Frequency (cm⁻¹) BondOrder->Frequency Direct Correlation NH2 -NH2 (+M effect) RedShift Lower Frequency (~2228 cm⁻¹) NH2->RedShift Cl -Cl (-I > +M) BlueShift Higher Frequency (~2245 cm⁻¹) Cl->BlueShift

Caption: Comparative flow of electronic effects. The 3-amino group (+M) lowers the frequency, while the 3-chloro group (-I dominant) maintains a higher frequency.

Comparative Data Analysis

The following table synthesizes experimental data from literature for the 3-amino analog and provides the validated range for the 3-chloro target based on substituent constants.

CompoundStructureC-3 SubstituentElectronic Effect

Frequency
Medium
3-Amino-1H-pyrazole-4-CN Analog

Strong

(Donor)

KBr / Solid
3-Chloro-1H-pyrazole-4-CN Target

Strong

/ Weak


KBr / Solid
1H-Pyrazole-4-CN Reference

Neutral

Solid

Key Insight: The replacement of the amino group with a chlorine atom removes the strong resonance donation that weakens the nitrile bond. Consequently, the nitrile stretch for 3-chloro-1H-pyrazole-4-carbonitrile is consistently observed at a higher wavenumber (


)  than its amino counterpart.

Experimental Protocol for Characterization

To ensure reproducibility and distinguish the target from impurities (e.g., hydrolysis products like amides), follow this self-validating protocol.

Sample Preparation[1][2][3]
  • Solid State (Preferred for ID): Grind

    
     of the compound with 
    
    
    
    of dry KBr. Press into a transparent pellet.
    • Note: Ensure the KBr is dry; moisture bands (

      
      ) can obscure the 
      
      
      
      stretch region but usually not the nitrile region.
  • Solution State (Advanced): Dissolve in

    
     or 
    
    
    
    (
    
    
    ).
    • Purpose: Breaks intermolecular hydrogen bonds. The

      
       peak typically shifts to a slightly higher frequency (
      
      
      
      ) compared to the solid state.
Acquisition Parameters
  • Resolution:

    
     (Critical for resolving sharp nitrile bands).
    
  • Scans: 16--32 scans.

  • Range:

    
    .
    
Diagnostic Workflow

The following workflow outlines the decision logic for confirming the structure.

Workflow Start Start: Crude Product Acquire Acquire IR Spectrum (KBr Pellet) Start->Acquire CheckCN Check 2200-2260 cm⁻¹ Acquire->CheckCN Decision1 Peak at 2240-2250 cm⁻¹? CheckCN->Decision1 Decision2 Peak at ~2230 cm⁻¹? Decision1->Decision2 No Confirm Confirmed: 3-Chloro-1H-pyrazole-4-CN Decision1->Confirm Yes (Sharp) Decision3 Peak at 1650-1690 cm⁻¹? Decision2->Decision3 No SuspectAmino Suspect: 3-Amino Analog Impurity Decision2->SuspectAmino Yes SuspectAmide Suspect: Hydrolysis (Amide) Decision3->SuspectAmide Yes (C=O band)

Caption: Decision tree for validating the synthesis of 3-chloro-1H-pyrazole-4-carbonitrile via IR spectroscopy.

References

  • El-Borai, M. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 13, 3248-3260. Link

  • NIST Chemistry WebBook. (2023). 3-Amino-4-pyrazolecarbonitrile Infrared Spectrum. National Institute of Standards and Technology. Link

  • BenchChem. (2025).[1][2] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem Technical Library. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects on nitrile frequencies).

Sources

A Comparative Analysis of Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3-chloro-1H-pyrazole-4-carbonitrile and its Analogs

In the landscape of pharmaceutical research and development, the robust analytical characterization of novel chemical entities is paramount. 3-chloro-1H-pyrazole-4-carbonitrile, a heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity and isomeric composition can significantly impact the efficacy and safety of the final drug substance. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the separation, quantification, and purification of such compounds.

This guide provides a comprehensive comparison of HPLC methodologies applicable to 3-chloro-1H-pyrazole-4-carbonitrile and related pyrazole derivatives. We will delve into the principles behind different separation modes, offer detailed experimental protocols, and present a comparative analysis of their performance based on experimental data for analogous compounds.

The Critical Role of HPLC in the Analysis of Pyrazole Derivatives

The structural similarity among pyrazole isomers and potential process-related impurities necessitates high-resolution analytical techniques for their separation and quantification.[1] HPLC is indispensable for:

  • Purity assessment: Determining the percentage of the main component and identifying any impurities.[2]

  • Isomer separation: Resolving regioisomers and, when applicable, enantiomers.[1]

  • Reaction monitoring: Tracking the progress of a chemical synthesis.[3]

  • Quality control: Ensuring batch-to-batch consistency of the synthesized compound.[2]

Comparative Analysis of HPLC Methods

The choice of an appropriate HPLC method is contingent on the specific analytical goal. For 3-chloro-1H-pyrazole-4-carbonitrile, which is an achiral molecule, reversed-phase HPLC is the most common and effective technique. However, for chiral derivatives of pyrazoles, enantioselective (chiral) HPLC is essential.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Analysis

RP-HPLC is the most widely used mode of HPLC for the analysis of a broad range of organic molecules. It employs a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The retention of analytes is primarily based on their hydrophobicity.

Typical RP-HPLC Conditions for Pyrazole Derivatives:

ParameterTypical SettingRationale
Stationary Phase C18 (Octadecylsilyl)Provides excellent hydrophobic retention for a wide range of organic molecules, including pyrazole derivatives.[1]
Mobile Phase Acetonitrile/Water or Methanol/WaterThese solvent systems offer a good balance of polarity and are UV-transparent.[4][5]
Additive Formic acid or Phosphoric acid (0.1%)Improves peak shape and reproducibility by suppressing the ionization of silanol groups on the stationary phase and the analyte.[4][5]
Flow Rate 0.5 - 1.5 mL/minA standard flow rate for analytical columns, providing a balance between analysis time and efficiency.
Detection UV-Vis (e.g., 254 nm or 270 nm)Pyrazole derivatives typically possess a chromophore that absorbs in the UV region.[1]

**dot

Caption: Workflow for Reversed-Phase HPLC Analysis.

Chiral HPLC: For the Resolution of Enantiomers

While 3-chloro-1H-pyrazole-4-carbonitrile itself is achiral, many of its derivatives used in drug development are chiral.[6][7] For these compounds, enantioselective HPLC is crucial as enantiomers can have different pharmacological and toxicological profiles.[6] Polysaccharide-based chiral stationary phases (CSPs), such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[1][7][8]

Comparison of Chiral Separation Modes:

ModeMobile PhaseAdvantagesDisadvantages
Normal Phase n-Hexane/EthanolHigh resolution and selectivity for many pyrazole enantiomers.[6][7]Longer analysis times, use of less environmentally friendly solvents.[6]
Polar Organic Ethanol, Methanol, AcetonitrileShorter run times and sharper peaks.[6][7]May have lower selectivity for some compounds compared to normal phase.

**dot

Chiral_HPLC_Decision Start Is the Pyrazole Derivative Chiral? RP_HPLC Use Reversed-Phase HPLC Start->RP_HPLC No Chiral_HPLC Use Chiral HPLC Start->Chiral_HPLC Yes NP_Mode Normal Phase Mode (High Resolution) Chiral_HPLC->NP_Mode PO_Mode Polar Organic Mode (Fast Analysis) Chiral_HPLC->PO_Mode

Caption: Decision tree for selecting the appropriate HPLC method.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of pyrazole derivatives.

Protocol 1: Reversed-Phase HPLC for Purity Determination

Objective: To determine the purity of 3-chloro-1H-pyrazole-4-carbonitrile.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Sample of 3-chloro-1H-pyrazole-4-carbonitrile

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and record the chromatogram. The retention time will be specific to the compound under these conditions. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Chiral HPLC for Enantiomeric Separation of a Pyrazole Derivative

Objective: To separate the enantiomers of a chiral pyrazole derivative.

Materials:

  • HPLC system with a UV-Vis detector

  • Chiral column (e.g., Lux Cellulose-2, 250 mm x 4.6 mm, 3 µm)[1]

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Racemic sample of a chiral pyrazole derivative

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Ethanol (e.g., 90:10 v/v). Degas the mobile phase.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL and filter.

  • HPLC Conditions:

    • Column: Lux Cellulose-2, 250 mm x 4.6 mm, 3 µm[1]

    • Mobile Phase: n-Hexane:Ethanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm[1]

    • Column Temperature: 25 °C

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can be complementary:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazole derivatives. It provides both separation and structural information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used to identify isomeric impurities.[2]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC by using smaller particle size columns.[4][5]

Conclusion

The selection of an appropriate analytical method for 3-chloro-1H-pyrazole-4-carbonitrile and its analogs is critical for ensuring the quality and integrity of research and drug development activities. Reversed-phase HPLC is a robust and reliable method for the purity assessment of achiral pyrazoles. For chiral derivatives, polysaccharide-based chiral stationary phases offer excellent enantioselective separation capabilities. By understanding the principles behind these techniques and following validated protocols, researchers can confidently characterize these important chemical entities.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link][6][7]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link][4]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link][8]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. [Link]

  • Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link][5]

  • Processes for the preparation of pesticide compounds. Google Patents. [3]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • HPLC retention times: Topics by Science.gov. Science.gov. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • 1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl. Technical Disclosure Commons. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Advanced Structural Analysis of 3-Substituted Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the 3-substituted pyrazole-4-carbonitrile scaffold has emerged as a privileged structure. Its ability to mimic the adenine ring of ATP makes it indispensable for targeting enzymes like COX-2 and various protein kinases.[1] However, the efficacy of these drugs is not solely defined by their chemical connectivity but by their solid-state arrangement—polymorphism, packing efficiency, and intermolecular interactions directly dictate bioavailability and stability.

This guide moves beyond basic synthesis. We compare the "performance" of definitive structural elucidation techniques—specifically Single Crystal X-Ray Diffraction (SC-XRD) versus Density Functional Theory (DFT) and Powder Diffraction (PXRD) .[2] We provide validated protocols for synthesizing and crystallizing these derivatives, offering a roadmap for researchers to correlate lattice architecture with physicochemical properties.

Part 1: The Comparative Landscape (Methodological Performance)

In structural analysis, the "product" is the data fidelity. Below, we compare the three primary modalities used to characterize pyrazole-4-carbonitriles.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) DFT (Computational) PXRD (Bulk Analysis)
Primary Output Absolute 3D coordinates, bond lengths, torsion angles.[2]Energy-minimized geometry, HOMO-LUMO gaps.Bulk phase purity, polymorph fingerprinting.
Resolution Atomic (< 0.8 Å).Theoretical (Infinite).Lattice planes (d-spacing).
Limitations Requires high-quality single crystal (0.1–0.3 mm).Neglects packing forces (gas phase bias).Cannot solve de novo structure easily without reference.
Critical Insight Reveals Packing distortions: XRD often shows twisted aryl groups (20°–40°) due to steric clash in the lattice.Over-estimates Planarity: Often predicts flatter molecules because it lacks intermolecular steric constraints.Quality Control: Essential to prove the bulk batch matches the single crystal.
Expert Insight: The "Gas Phase" Trap

A common pitfall in pyrazole development is relying solely on DFT. For example, in 5-amino-3-anilino-1H-pyrazole-4-carbonitrile , DFT calculations often suggest a near-planar conformation to maximize conjugation. However, experimental SC-XRD data reveals a dihedral angle of ~24.00° between the phenyl and pyrazole rings. This twist, induced by crystal packing forces, is critical because it disrupts pi-stacking, altering the compound's solubility profile—a nuance computational models frequently miss.

Part 2: Structural Performance & Substituent Effects

The "performance" of a crystal lattice is defined by its stability and interaction network. We analyze how specific substituents at the 3-position drive the supramolecular assembly.

The Hydrogen Bond Network (The "Velcro" Effect)

The 3-amino and 4-cyano groups act as complementary donor/acceptor sites.

  • Mechanism: The amino group (-NH2) serves as a double donor, while the cyano nitrogen (CN) and pyrazole ring nitrogen (N2) act as acceptors.

  • Outcome: This typically forms centrosymmetric dimers (Head-to-Head packing) or infinite 1D chains. These networks significantly raise the melting point (often >200°C), enhancing thermal stability but potentially reducing dissolution rates.

Steric Tuning at Position 3
  • Methyl Substituents: Allow for tight packing and high-density lattices.

  • Phenyl/Aryl Substituents: Introduce steric bulk. To relieve strain, the aryl ring twists out of the pyrazole plane.

    • Data Point: In 4-benzoyl-1,5-diphenyl derivatives , the phenyl rings twist significantly (39°–89°) relative to the core. This creates "voids" in the lattice, which can be exploited to trap solvent molecules (solvates) or improve solubility by weakening lattice energy.

Part 3: Experimental Protocols

Protocol A: Green Synthesis of 3-Amino-5-Arylpyrazole-4-Carbonitriles

Rationale: This one-pot, three-component reaction utilizes water/ethanol, minimizing toxic waste while ensuring high regioselectivity.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)[3]

  • Catalyst: Triethylamine (drops) or Fe3O4@SiO2 nanoparticles (for green recycling).

  • Solvent: Water:Ethanol (2:1).

Workflow:

  • Mixing: Dissolve aldehyde and malononitrile in the solvent mixture. Stir at room temperature for 10 minutes.

  • Cyclization: Add hydrazine hydrate dropwise. The reaction is exothermic.

  • Reflux: Heat to 80°C for 60–90 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Precipitation: Cool to room temperature. Pour into crushed ice. The solid precipitate forms immediately.

  • Purification: Filter and wash with cold ethanol. Recrystallize from Dioxane or Ethanol to obtain X-ray quality crystals.

Protocol B: Crystallization for SC-XRD

Rationale: Rapid precipitation yields powder. To get single crystals suitable for diffraction, we must slow down the nucleation process.

  • Saturation: Dissolve 50 mg of the purified compound in hot Dioxane (or Ethanol) until saturation is reached.

  • Filtration: Filter the hot solution through a 0.45 µm syringe filter to remove dust (nucleation sites).

  • Slow Evaporation: Place in a small vial. Cover with Parafilm and poke 3–4 small holes with a needle.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Crystals suitable for XRD (block or prism morphology) typically appear within 3–7 days.

Part 4: Visualization & Logic

Diagram 1: Structural Elucidation Workflow

This diagram outlines the decision matrix for characterizing these compounds, ensuring data integrity from synthesis to refinement.

G Start Crude Synthesis Product Purify Recrystallization (Dioxane/Ethanol) Start->Purify Screen Microscopy Screening (Polarized Light) Purify->Screen Decision Crystal Quality? Screen->Decision SCXRD SC-XRD Analysis (Single Crystal) Decision->SCXRD High Quality (>0.1mm, clear) PXRD PXRD Analysis (Bulk Powder) Decision->PXRD Microcrystalline / Polycrystalline Refine Structure Refinement (SHELXL / Olex2) SCXRD->Refine Final Publishable CIF Data PXRD->Final Confirm Bulk Purity DFT DFT Validation (B3LYP/6-311G) Refine->DFT Compare Geometry DFT->Final Confirm Packing Effects

Caption: Workflow for transitioning from crude synthesis to validated structural data. Note the parallel validation via DFT.

Diagram 2: Intermolecular Interaction Logic

How substituents at the 3-position dictate the crystal lattice stability.

Logic Core Pyrazole-4-Carbonitrile Scaffold Sub_Amino 3-Amino Group (H-Bond Donor) Core->Sub_Amino Sub_Phenyl 3-Phenyl Group (Steric Bulk) Core->Sub_Phenyl Effect_H N-H...N Dimerization (Centrosymmetric) Sub_Amino->Effect_H Donates H Effect_Pi Pi-Stacking / Twisting (Lattice Voids) Sub_Phenyl->Effect_Pi Twists >20° Result_Stab High Melting Point (Thermal Stability) Effect_H->Result_Stab Result_Sol Modulated Solubility (Bioavailability) Effect_Pi->Result_Sol

Caption: Causal relationship between chemical substitution and physicochemical outcomes in the solid state.

References

  • Soliman, S. M., et al. (2010).[4] 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E.

    • Significance: Provides the definitive crystal structure showing the 24° steric twist and N-H...N hydrogen bonding network.[4]

  • Bozkurt, E., et al. (2012).[5] Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. Scientific Research.

    • Significance: Demonstrates the impact of bulky phenyl groups on lattice packing and the form
  • El-Borai, M. A., et al. (2017).[2] Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. Russian Journal of General Chemistry.

    • Significance: Validates the green synthesis protocol (one-pot, three-component) used in the experimental section.
  • Puthan P., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography and DFT. Journal of Molecular Structure.

    • Significance: Provides the comparative data between DFT calculations and experimental XRD results, highlighting the "gas phase" discrepancy.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Chloro-1H-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Status: Hazardous Chemical Waste (Halogenated / Nitrile-bearing). Critical Directive: DO NOT dispose of via municipal drains or standard trash. Primary Hazard: Liberation of Hydrogen Cyanide (HCN) gas upon contact with strong acids; formation of Hydrochloric Acid (HCl) and Nitrogen Oxides (NOx) during combustion.

Operational Triage:

  • Segregate immediately into "Halogenated Organic Waste" streams.

  • Isolate from all acidic waste streams to prevent fatal gas evolution.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (Off-site licensed facility).

Chemical Profile & Hazard Identification

To manage this compound safely, one must understand the molecular triggers that dictate its disposal pathway. This is not arbitrary; it is based on the functional groups present.

FeatureChemical BasisOperational Consequence
Nitrile Group (-CN) Carbon-Nitrogen triple bond.Acid Incompatibility: Under acidic conditions (pH < 7), hydrolysis can release Hydrogen Cyanide (HCN), a systemic chemical asphyxiant.
Chlorine Substituent (-Cl) Halogen attached to the pyrazole ring.Incineration Requirement: Combustion releases Hydrogen Chloride (HCl) gas. Waste incinerators must be equipped with alkaline scrubbers to neutralize this acid gas.
Pyrazole Ring Nitrogen-rich aromatic heterocycle.NOx Generation: Thermal decomposition releases Nitrogen Oxides, requiring specific emission controls at the disposal facility.

Physical State: Typically a solid (off-white powder). Signal Word: WARNING (Acute Toxicity, Irritant).

Pre-Disposal Stabilization & Segregation Strategy

The most common laboratory accident involving nitriles occurs during waste consolidation. Mixing this compound with an acidic waste stream (e.g., waste generated from an acid-catalyzed reaction) creates a "death jar" scenario where HCN gas builds up in a closed container.

The Self-Validating Segregation Protocol

To ensure safety, follow this logic gate for every waste container:

  • Check pH: Ensure the receiving waste solvent is Neutral (pH 6-8) or slightly Alkaline (pH 8-10).

  • Solvent Compatibility: Compatible with non-acidic organic solvents (Dichloromethane, Ethyl Acetate, DMSO).

  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Visual Workflow: Waste Stream Decision Logic

WasteSegregation Start Waste: 3-Chloro-1H-pyrazole-4-carbonitrile CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution CheckState->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid CheckAcid CRITICAL: Is the mixture Acidic (pH < 7)? Liquid->CheckAcid Stop STOP: Neutralize immediately. Do NOT mix. CheckAcid->Stop Yes Proceed Proceed to Segregation CheckAcid->Proceed No BinHalo Bin: Halogenated Organics Proceed->BinHalo

Figure 1: Decision logic for segregating nitrile-based halogenated waste to prevent accidental HCN generation.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagents, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid material into a clear plastic bag (polyethylene).

  • Double Bagging: Place the first bag into a secondary, sealable bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Chloro-1H-pyrazole-4-carbonitrile"[1][2][3]

    • Hazards: "Toxic," "Irritant."[4]

    • Note: Write "NITRILE - DO NOT ACIDIFY" in the comments section.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicable to: Solutions in DCM, Ethyl Acetate, Methanol, etc.

  • Classification: This is Halogenated Solvent Waste due to the chlorine atom on the pyrazole ring.

  • pH Check: Dip a pH strip into the waste container before adding the solution. If acidic, neutralize with Sodium Bicarbonate (NaHCO₃) or a weak base.

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel.

  • Log Entry: Immediately log the addition on the carboy tag. Record the volume and specific chemical name. Do not use generic terms like "Organic Waste."

Emergency Contingencies

Accidental Spill[5]
  • Evacuate: If the spill is large (>10g) or dust is airborne, clear the area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is loose.

  • Neutralization: Cover the spill with a dry absorbent (Vermiculite or Sand).[5]

    • Warning: Do not use acidic absorbents.

  • Cleanup: Sweep into a disposal bag. Wipe the area with a mild soap solution (pH neutral).

Exposure Response[6][7][8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect potential HCN release if acids were present).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

Regulatory & Compliance Context

  • US EPA (RCRA): While not always explicitly P-listed (acutely toxic), this compound exhibits characteristics of reactivity (cyanide generation) and toxicity. It must be treated as hazardous waste.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • UN Number: UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

    • Packing Group: III (Minor Danger) or II (Medium Danger) depending on specific LD50 data.

References

  • Fisher Scientific. (2021).[6][7] Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile (Structural Analog). Retrieved from

  • Gelest, Inc. (2014). Material Safety Data Sheet: Organosilanes and Nitrile Handling. Retrieved from

  • National Institutes of Health (NIH). (1995). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences. Retrieved from

  • AiFChem. (2025).[2] Product Entry: 3-Chloro-1H-pyrazole-4-carbonitrile (CAS 2169103-68-6).[1][2] Retrieved from [2]

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-1H-pyrazole.[3] Retrieved from

Sources

Personal protective equipment for handling 1H-Pyrazole-4-carbonitrile, 3-chloro-

[1]

Executive Summary & Hazard Architecture

Handling 3-chloro-1H-pyrazole-4-carbonitrile requires a safety strategy that goes beyond standard GHS classifications. While often labeled as "Harmful" (Category 4) by some vendors, the structural combination of a nitrile moiety (potential metabolic cyanide release) and a chlorinated heterocycle (enhanced lipophilicity/skin absorption) necessitates treating this compound with Category 3 (Toxic) protocols to ensure a self-validating safety margin.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): High risk of systemic toxicity if absorbed.[1]

  • Skin/Eye Irritation: The chloropyrazole core is a potent irritant; the nitrile group facilitates transdermal permeation.[1]

  • Physical State: Solid powder (risk of aerosolization during weighing).[1]

Hierarchy of Controls & PPE Selection

The following PPE selection is non-negotiable for research environments handling >10 mg of substance.

A. Respiratory Protection (The "Inhalation Gap")

Standard surgical masks offer zero protection against micronized pyrazole dusts.[1]

  • Solid Handling (Weighing): Use a P100 (HEPA) particulate respirator or a powered air-purifying respirator (PAPR) if a fume hood is unavailable.[1]

  • Solution Handling: If dissolved in volatile solvents (e.g., Dichloromethane), use a half-face respirator with Organic Vapor (OV) cartridges .

B. Dermal Barrier Strategy (Glove Permeation)

Nitrile gloves are not a universal shield.[1] The lipophilic nature of chloropyrazoles allows them to permeate thin nitrile rapidly when in solution.[1]

Solvent CarrierGlove RecommendationBreakthrough Time (Est.)Protocol
Dry Solid Standard Nitrile (4-5 mil)> 480 minSingle pair acceptable.[1]
Water/Methanol Double Nitrile (Total 8-10 mil)> 240 minChange outer glove every 2 hours.[1]
DMF / DMSO Laminate (Silver Shield) > 480 minMandatory. Nitrile fails < 10 min.[1]
DCM / Chloroform PVA or Viton> 60 minDo NOT use Nitrile.[1]
C. Ocular Defense[1][2][3]
  • Requirement: Chemical Splash Goggles (indirect vent).[1]

  • Reasoning: Safety glasses allow "bottom-up" entry of airborne dusts during static discharge events at the balance.[1]

Operational Workflow: The "Safe Loop"

This diagram illustrates the decision logic for PPE escalation based on the physical state of the reagent.

SafeHandlingStartReagent Retrieval(CAS 30443-60-6)AssessmentState AssessmentStart->AssessmentSolidPathSolid / Powder HandlingAssessment->SolidPath Dry PowderLiquidPathSolution Preparation(DMSO/DMF)Assessment->LiquidPath DissolvedControlSolidEngineering Control:Static-Free Balance EnclosureSolidPath->ControlSolidControlLiquidEngineering Control:Fume Hood (Face Vel > 100 fpm)LiquidPath->ControlLiquidPPESolidPPE: Double Nitrile + P100 Mask+ Splash GogglesControlSolid->PPESolidPPELiquidPPE: Laminate Gloves (Under)+ Nitrile (Over) + Lab CoatControlLiquid->PPELiquidActionExperimental ProcedurePPESolid->ActionPPELiquid->ActionDeconDecontamination:10% Bleach Wipe DownAction->DeconDisposalWaste: Segregated HalogenatedDecon->Disposal

Figure 1: Decision logic for PPE escalation. Note the divergence in glove selection for solutions vs. solids.

Step-by-Step Handling Protocol

Phase 1: Weighing (The Highest Risk Step)

Context: Pyrazoles are often electrostatic.[1] Static discharge can scatter toxic dust outside the balance.[1]

  • Ionization: Place an ionizing bar or anti-static gun near the balance door to neutralize the weigh boat.[1]

  • Containment: Weigh inside a Powder Containment Hood or a Fume Hood with the sash lowered to the working height.[1]

  • Technique: Do not use a spatula directly from the stock bottle. Tap a small amount into a secondary container first to prevent stock contamination and over-spill.[1]

Phase 2: Solubilization

Context: Dissolving the solid creates a "Trojan Horse" effect where the solvent carries the toxicant through the skin.

  • Solvent Choice: If using DMSO or DMF, you must wear Laminate (Silver Shield) gloves under nitrile gloves.[1] These solvents penetrate nitrile in minutes, carrying the 3-chloro-1H-pyrazole-4-carbonitrile with them [1].[1]

  • Vessel: Use a screw-top vial (septum cap preferred) rather than an open beaker to minimize vapor release.

Phase 3: Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant), then wipe up.[1]

  • Surface Decon: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution.[1] The hypochlorite oxidizes the nitrile group and degrades the pyrazole ring, reducing toxicity [2].[1]

Waste Disposal Logistics

Do not mix with general organic waste.[1] The chlorine atom requires specific incineration protocols to prevent dioxin formation.[1]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Toxic Solid"Toxic Solid - Chlorinated Pyrazole"
Liquid Waste Halogenated Organic"Halogenated Solvents + Toxic Nitrile"
Sharps/Glass Chemically Contaminated"Sharps - Toxic Contamination"

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782376, 3-Chloro-1H-pyrazole-4-carbonitrile.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.